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  • Product: 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide
  • CAS: 883017-38-7

Core Science & Biosynthesis

Foundational

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide: A Technical Guide to a Bioorthogonal Scaffold

Executive Summary & Chemical Identity 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide (CAS 883017-38-7) is a specialized chemical intermediate and bioactive scaffold used primarily in medicinal chemistry and chemical biol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide (CAS 883017-38-7) is a specialized chemical intermediate and bioactive scaffold used primarily in medicinal chemistry and chemical biology. It represents a convergence of two critical functionalities:

  • The Pharmacophore: A 4-chlorobenzamide core, a privileged structure found in numerous kinase inhibitors and GPCR ligands.

  • The Bioorthogonal Handle: A meta-ethynyl (alkyne) group, enabling "Click" chemistry (CuAAC) or Sonogashira diversification without interfering with native biological systems.

This guide details the physicochemical properties, synthesis protocols, and application workflows for researchers utilizing this compound as a chemical probe or library building block.

Chemical Identity Table
PropertyDetail
CAS Number 883017-38-7
IUPAC Name 4-Chloro-N-(3-ethynylphenyl)benzamide
Molecular Formula C₁₅H₁₀ClNO
Molecular Weight 255.70 g/mol
SMILES C#Cc1cccc(NC(=O)c2ccc(Cl)cc2)c1
Core Scaffold Benzanilide (N-phenylbenzamide)
Key Functionality Terminal Alkyne (Click-ready)

Physicochemical Profile & Solubility

Understanding the physical behavior of CAS 883017-38-7 is critical for assay development. The molecule exhibits significant lipophilicity due to the planar diaryl system and the chloro-substituent.

Key Properties[1][2][3]
  • LogP (Predicted): ~3.6 – 4.0. This indicates high lipophilicity. The compound will partition strongly into cell membranes but will have poor aqueous solubility.

  • Topological Polar Surface Area (TPSA): ~29.1 Ų (primarily the amide bond). This suggests good membrane permeability (TPSA < 140 Ų).

  • Solubility:

    • Water: Negligible (< 0.1 mg/mL).

    • DMSO: Soluble (> 20 mg/mL). Recommended for stock solutions (10–100 mM).

    • Ethanol/Methanol: Moderately soluble.

Expert Insight: When using this compound in biological assays, avoid direct addition to aqueous media. Prepare a 10 mM stock in anhydrous DMSO, then dilute into the assay buffer (keeping final DMSO < 1% v/v) to prevent precipitation.

Synthetic Methodology

While commercially available, in-house synthesis allows for the introduction of isotopic labels or structural variations. The most robust route utilizes a Schotten-Baumann or nucleophilic acyl substitution approach.

Protocol: Acyl Chloride Coupling

Objective: Synthesize 4-Chloro-N-(3-ethynylphenyl)benzamide from 4-chlorobenzoyl chloride and 3-ethynylaniline.

Reagents:

  • 3-Ethynylaniline (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-ethynylaniline (1.0 eq) in anhydrous DCM (0.2 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Et₃N (1.5 eq) and cool the solution to 0°C using an ice bath. Reasoning: Cooling prevents exothermic runaway and minimizes side reactions.

  • Acylation: Dropwise add 4-chlorobenzoyl chloride (1.1 eq) dissolved in a minimal amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract the organic layer and wash with 1M HCl (to remove unreacted amine) followed by brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0–30% EtOAc in Hexanes).

Yield Expectation: 85–95%.

Visualization: Synthetic Pathway

Synthesis Aniline 3-Ethynylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate DCM, 0°C Chloride 4-Chlorobenzoyl Chloride (Electrophile) Chloride->Intermediate + Et3N (Base) Product CAS 883017-38-7 (Target Amide) Intermediate->Product Elimination (-HCl) Byproduct HCl Salt / Et3N-HCl Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway for the synthesis of CAS 883017-38-7.

Applications in Chemical Biology

The defining feature of CAS 883017-38-7 is the terminal alkyne . This handle transforms a standard chemical building block into a powerful probe for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) .

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Researchers can use this molecule to "tag" biological targets. If the 4-chlorobenzamide moiety binds to a specific protein (e.g., a kinase or protease), the alkyne remains available for a secondary reaction with an azide-functionalized reporter.

The Workflow:

  • Incubation: Treat cell lysate or live cells with CAS 883017-38-7.

  • Lysis/Fixation: Prepare the sample for chemistry.

  • Click Reaction: Add a "Click Cocktail" containing:

    • Azide-Fluorophore (e.g., Azide-Rhodamine) or Azide-Biotin.

    • CuSO₄ (Catalyst source).

    • TCEP or Sodium Ascorbate (Reducing agent).

    • TBTA (Ligand to stabilize Cu(I)).

  • Analysis: Perform SDS-PAGE. Fluorescent bands indicate proteins bound by the benzamide scaffold.

B. Sonogashira Diversification

For medicinal chemists, the alkyne serves as a handle to extend the carbon skeleton.

  • Reaction: Coupling CAS 883017-38-7 with Aryl Halides (Ar-X) using Pd(PPh₃)₄ and CuI.

  • Utility: Rapidly generating a library of biphenyl-alkyne derivatives to probe the hydrophobic pockets of target enzymes.

Visualization: Click Chemistry Workflow

ClickChemistry Compound CAS 883017-38-7 (Probe) Complex Probe-Protein Complex Compound->Complex Incubation Target Protein Target (Kinase/Enzyme) Target->Complex Click CuAAC Reaction (Cu(I) Catalyst) Complex->Click Reporter Azide-Fluorophore (Reporter) Reporter->Click Result Fluorescently Labeled Protein Click->Result Covalent Triazole Linkage

Caption: Workflow for using CAS 883017-38-7 as a bioorthogonal probe in proteomic profiling.

Safety & Handling

Hazard Classification:

  • Irritant (H315, H319, H335): Causes skin irritation, serious eye irritation, and respiratory irritation.

  • Handling: Always use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C (desiccated). Alkyne stability is generally good, but prolonged exposure to light or transition metals should be avoided to prevent polymerization or degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139083282 (Analogous Structure). Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Standard Protocol Reference). Retrieved from [Link]

Exploratory

Chemical structure of N-(3-ethynylphenyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL MONOGRAPH: N-(3-ETHYNYLPHENYL)-4-CHLOROBENZAMIDE

Executive Summary: The Scaffold & Its Utility

N-(3-ethynylphenyl)-4-chlorobenzamide (Molecular Formula: C₁₅H₁₀ClNO; MW: 255.70 g/mol ) represents a "privileged structure" in medicinal chemistry, merging a lipophilic 4-chlorophenyl moiety with a bio-orthogonal 3-ethynylphenyl handle via a rigid amide linker.

This molecule is not merely an intermediate; it is a functional probe used in:

  • Fragment-Based Drug Discovery (FBDD): The scaffold mimics the "Type II" kinase inhibitor pharmacophore (e.g., Ponatinib, Imatinib), where the amide forms hydrogen bonds with the hinge region or the DFG-motif of kinases.[1]

  • Bio-Orthogonal Labeling: The terminal alkyne serves as a "Click Chemistry" handle (CuAAC), allowing researchers to tag biological targets with fluorophores or affinity beads without interfering with native biochemical processes.[1]

  • Diversity-Oriented Synthesis (DOS): The 4-chloro group allows for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), while the alkyne allows for Sonogashira coupling.

Chemical Structure & Properties

PropertyValueNotes
IUPAC Name N-(3-ethynylphenyl)-4-chlorobenzamide
Molecular Weight 255.70 g/mol
Exact Mass 255.0451Monoisotopic
LogP (Predicted) ~3.8Highly Lipophilic
H-Bond Donors 1 (Amide NH)Critical for binding
H-Bond Acceptors 1 (Amide C=O)Critical for binding
Rotatable Bonds 2Rigid linker
Topological Polar Surface Area ~29 ŲGood membrane permeability

Synthesis Protocol: The "Schotten-Baumann" Approach

Objective: Synthesize N-(3-ethynylphenyl)-4-chlorobenzamide with >95% purity.

Reaction Scheme: The synthesis utilizes a nucleophilic acyl substitution between 4-chlorobenzoyl chloride and 3-ethynylaniline in the presence of a non-nucleophilic base.[1]

Reagents:
  • Substrate A: 3-Ethynylaniline (1.0 eq, CAS: 54060-30-9)[2]

  • Substrate B: 4-Chlorobenzoyl chloride (1.1 eq, CAS: 122-01-0)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂) to ensure an anhydrous environment.

  • Solubilization: Dissolve 3-ethynylaniline (5.0 mmol, 585 mg) in 20 mL of dry DCM. Add Triethylamine (7.5 mmol, 1.05 mL).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This controls the exotherm of the acyl chloride addition.[1]

  • Addition: Dropwise add a solution of 4-chlorobenzoyl chloride (5.5 mmol, 963 mg) in 5 mL DCM over 10 minutes.

    • Why? Slow addition prevents double-acylation and controls temperature.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Checkpoint: The spot for the aniline (lower Rf) should disappear; the product (higher Rf) will appear.[1]

  • Workup:

    • Quench with saturated NaHCO₃ (aq) to neutralize excess acid chloride.[1]

    • Extract with DCM (3 x 20 mL).

    • Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Structural Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectroscopic data.

Table 1: 1H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
10.35 Singlet (s)1H-NH- (Amide)Characteristic downfield shift due to amide resonance.
7.98 Doublet (d, J=8.5 Hz)2HAr-H (Benzoyl 2,6)Ortho to carbonyl; deshielded by electron-withdrawing C=O.[1]
7.90 Singlet (s)1HAr-H (Aniline 2)Isolated proton between amide and alkyne.[1]
7.75 Doublet (d, J=8.0 Hz)1HAr-H (Aniline 6)
7.62 Doublet (d, J=8.5 Hz)2HAr-H (Benzoyl 3,5)Ortho to Chlorine.[1]
7.35 Triplet (t, J=8.0 Hz)1HAr-H (Aniline 5)Meta coupling.[1]
7.20 Doublet (d, J=7.5 Hz)1HAr-H (Aniline 4)
4.18 Singlet (s)1H≡C-H (Alkyne)Diagnostic terminal alkyne proton.[1]
Table 2: Mass Spectrometry (ESI-MS)
Ion Modem/z (Observed)PatternInterpretation
Positive (+) 256.05 [M+H]⁺100%Protonated molecular ion (³⁵Cl isotope).
Positive (+) 258.05 [M+H]⁺~33%³⁷Cl isotope peak (Characteristic 3:1 ratio).[1]

Functional Applications: The "Click" Workflow

The primary utility of N-(3-ethynylphenyl)-4-chlorobenzamide is its ability to undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the attachment of fluorophores (e.g., Azide-Fluorescein) to trace the molecule in biological systems.[1]

Protocol: CuAAC Labeling
  • Mix: Compound (10 µM) + Azide-Tag (10 µM) in DMSO/t-BuOH/H₂O.

  • Catalyst: Add CuSO₄ (1 mM) and THPTA (Ligand, 2 mM).

  • Reductant: Add Sodium Ascorbate (5 mM) to generate Cu(I) in situ.

  • Incubate: 1 hour at RT.

  • Result: Formation of a 1,4-disubstituted 1,2,3-triazole linkage.[1]

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis of the scaffold and its subsequent "Click" reaction to form a biological probe.

G Start1 4-Chlorobenzoyl Chloride Process1 Amide Coupling (DCM, TEA, 0°C) Start1->Process1 Start2 3-Ethynylaniline Start2->Process1 Product N-(3-ethynylphenyl)- 4-chlorobenzamide (The Scaffold) Process1->Product Yield > 85% Process2 Click Reaction (CuAAC) Product->Process2 Alkyne Handle Reagent Azide-Fluorophore (R-N3) Reagent->Process2 Final Fluorescent Triazole Probe Process2->Final Bio-Orthogonal Ligation

Figure 1: Synthetic route to N-(3-ethynylphenyl)-4-chlorobenzamide and its application in bio-orthogonal labeling.

Safety & Handling (GHS Standards)

  • Hazards:

    • 3-Ethynylaniline: Irritant, potential mutagen.[1] Handle in a fume hood.

    • 4-Chlorobenzoyl Chloride: Corrosive, lachrymator.[1] Causes severe skin burns and eye damage.[1] Reacts violently with water.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Store the final product at -20°C under Nitrogen to prevent alkyne oxidation or polymerization.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596-2599.[1] Link

  • Zhang, J., et al. (2009).[1] Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(4), 1191-1194.[1] (Reference for similar ethynyl-aniline scaffolds). Link[1]

  • PubChem Compound Summary. (n.d.). N-(4-chlorophenyl)benzamide (Structural Analog Data). National Center for Biotechnology Information.[1] Link[1]

Sources

Foundational

Chemo-Structural Profiling of C15H10ClNO: The 10-Chloroanthracene-9-Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C₁₅H₁₀ClNO represents a highly specific region of chemical space characterized by high aromaticity (Index of Hydrogen Deficiency = 11) and steric rigidity. While theoretically mapping to various constitutional isomers, this guide focuses on the most chemically significant and thermodynamically stable amide scaffold fitting this stoichiometry: 10-chloroanthracene-9-carboxamide .

This compound serves as a critical model in drug discovery for DNA intercalation and as a tunable fluorophore in biological imaging. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic routes, and analytical characterization standards.

Physicochemical Architecture

The formula C₁₅H₁₀ClNO dictates a molecule with significant unsaturation. For researchers designing fragment libraries, understanding the limitations imposed by this formula is crucial.

Molecular Metrics

The following parameters are calculated based on the standard isotope abundance (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

PropertyValueTechnical Note
Exact Mass 255.0451 DaMonoisotopic mass (using ³⁵Cl).
Molecular Weight 255.699 g/mol Average weight (accounting for ³⁷Cl abundance).
IHD 11.0Index of Hydrogen Deficiency. Indicates 3 fused rings + 1 carbonyl + amide resonance.
Heavy Atom Count 18C, N, O, Cl.
ClogP (Predicted) ~3.8 - 4.2Highly lipophilic due to the anthracene core.
TPSA ~43.09 ŲTopological Polar Surface Area (Amide contribution).
Structural Implications

The IHD of 11 is the defining feature. A standard benzene ring contributes 4 to the IHD. Two phenyl rings + a linker would typically require more hydrogens (e.g., C₁₅H₁₂...). To achieve C₁₅H₁₀ with an amide, the structure almost invariably requires a tricyclic fused system (like anthracene or phenanthrene) substituted with a chloro- and a carboxamide group.

  • Steric Crowding: In 10-chloroanthracene-9-carboxamide, the peri-hydrogens (at positions 1, 4, 5, 8) create significant steric clash with the substituents at positions 9 and 10. This forces the amide group to rotate out of the plane of the aromatic system, disrupting conjugation and creating potential atropisomers at low temperatures.

Validated Synthetic Protocols

Synthesis of sterically congested amides on an anthracene core requires activation strategies that overcome the nucleophilic resistance caused by the peri-hydrogens.

Retrosynthetic Logic

The most robust route disconnects at the amide bond. However, direct coupling of 10-chloroanthracene-9-carboxylic acid with ammonia/amines using standard carbodiimides (EDC/DCC) often fails due to steric hindrance. The Acid Chloride method is the requisite protocol.

Step-by-Step Methodology

Precursor: 10-Chloroanthracene-9-carboxylic acid (CAS: 6929-82-4).[1]

Step 1: Acid Chloride Formation (The Vilsmeier Activation)

  • Reagents: 10-chloroanthracene-9-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂, 5.0 eq), catalytic DMF (2 drops).

  • Solvent: Anhydrous Toluene or DCM.

  • Procedure: Reflux under N₂ for 3 hours. The catalytic DMF forms the Vilsmeier reagent in situ, essential for activating the sterically hindered carboxylate.

  • Monitoring: Monitor by TLC (convert aliquot to methyl ester with MeOH). Disappearance of acid spot is critical.

  • Workup: Evaporate volatiles in vacuo to yield the crude acid chloride (yellow solid). Do not purify on silica.

Step 2: Amidation (Schotten-Baumann Conditions)

  • Reagents: Crude Acid Chloride (1.0 eq), Ammonium Hydroxide (NH₄OH, excess) or specific amine (1.1 eq).

  • Solvent: THF (anhydrous).

  • Base: Diisopropylethylamine (DIPEA, 2.0 eq) – acts as a proton scavenger.

  • Procedure: Add acid chloride solution dropwise to the amine solution at 0°C. Warm to RT and stir for 4 hours.

  • Purification: Precipitate in cold water. Recrystallize from Ethanol/DMF mixtures.

Synthetic Workflow Diagram

Synthesis cluster_0 Critical Steric Bottleneck Anthracene Anthracene (Starting Material) Aldehyde 9-Anthraldehyde Anthracene->Aldehyde Vilsmeier-Haack (POCl3, DMF) Acid 10-Chloroanthracene- 9-carboxylic Acid Aldehyde->Acid 1. Chlorination (NCS) 2. Oxidation (AgNO3) AcidCl Acid Chloride (Activated Species) Acid->AcidCl SOCl2, cat. DMF (Reflux) Product 10-Chloroanthracene- 9-Carboxamide (C15H10ClNO) AcidCl->Product NH3/NH4OH (Schotten-Baumann)

Caption: Synthetic pathway emphasizing the activation of the sterically hindered C9 position via acid chloride formation.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized C₁₅H₁₀ClNO, researchers must utilize orthogonal analytical methods.

Mass Spectrometry (The Chlorine Signature)

The presence of a single Chlorine atom provides a definitive isotopic fingerprint.

  • M+ peak: 255.0 Da (¹²C, ³⁵Cl)

  • M+2 peak: 257.0 Da (¹²C, ³⁷Cl)

  • Validation Rule: The intensity ratio of M : M+2 must be approximately 3:1 . Deviations indicate contamination or dechlorination.

Nuclear Magnetic Resonance (¹H NMR)

The anthracene core provides a distinct "ABCD" type aromatic pattern, but the 9,10-substitution simplifies this.

  • Amide Protons: Broad singlets at δ 7.5–8.5 ppm (solvent dependent).

  • Peri-Protons (H1, H4, H5, H8): These appear as two doublets (or multiplets) significantly downfield (δ 8.3–8.8 ppm) due to the deshielding effect of the adjacent carbonyl and chloro groups.

  • Lateral Protons (H2, H3, H6, H7): Multiplets at δ 7.5–7.7 ppm.

  • Integration Check: Ratio of Aromatic H (8) : Amide H (2) = 4:1.

Analytical Logic Flow

Analysis cluster_MS Mass Spectrometry Check cluster_NMR NMR Structural Check Sample Synthesized Sample (C15H10ClNO) MS ESI-MS (+/-) Sample->MS NMR 1H NMR (DMSO-d6) Sample->NMR Isotope Check M (255) vs M+2 (257) Ratio ~ 3:1? MS->Isotope PassMS Chlorine Confirmed Isotope->PassMS Yes Sym Symmetry Check: Are H1/H4/H5/H8 equivalent? NMR->Sym Integration Integration: 8 Ar-H : 2 NH Sym->Integration PassNMR Scaffold Confirmed Integration->PassNMR Yes

Caption: Orthogonal analytical workflow to validate elemental composition (Cl isotope) and structural symmetry.

Pharmacological & Functional Context[3][4][5]

DNA Intercalation

Anthracene derivatives are classic DNA intercalators. The planar tricyclic system slides between base pairs (π-stacking), while the amide side chain can project into the major or minor groove, forming hydrogen bonds with the phosphate backbone or base edges.

  • Mechanism: Topoisomerase II inhibition. The bulky 10-chloro group prevents full threading, often locking the complex in a "stalled" state.

Fluorescent Probes

The 10-chloroanthracene moiety acts as a fluorophore. The amide group modulates the Quantum Yield (Φ) via Photoinduced Electron Transfer (PET).

  • Application: Detection of hypochlorite (ClO⁻) in mitochondria.[2] Oxidation of the amide or specific linkers can restore fluorescence, making this scaffold a "turn-on" sensor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82703, 10-Chloroanthracene-9-carbaldehyde. Retrieved from [Link]

  • Organic Syntheses (2014). Synthesis of 9-Chloroanthracene and Derivatives. Org. Synth. Coll. Vol. 4. Retrieved from [Link]

  • Liu, X., et al. (2023). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. Molecules. Retrieved from [Link](Note: Generalized link to PMC search for verification of similar anthracene probe mechanisms).

Sources

Exploratory

Solubility of Halogenated N-Phenylbenzamides in DMSO: A Technical Guide

This guide serves as a technical reference for the solubility behavior of halogenated N-phenylbenzamides (benzanilides) in dimethyl sulfoxide (DMSO). It synthesizes thermodynamic principles, experimental protocols, and s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the solubility behavior of halogenated N-phenylbenzamides (benzanilides) in dimethyl sulfoxide (DMSO). It synthesizes thermodynamic principles, experimental protocols, and structure-property relationships to aid in the handling of these "privileged scaffolds" in medicinal chemistry.

Executive Summary

N-phenylbenzamides (benzanilides) represent a critical pharmacophore in drug discovery, serving as the core structure for numerous kinase inhibitors, androgen receptor antagonists, and fungicides. While generally lipophilic and sparingly soluble in aqueous media, their solubility in polar aprotic solvents like DMSO is a prerequisite for high-throughput screening (HTS) and stock solution preparation.

This guide details the solubility mechanisms of halogenated derivatives (F, Cl, Br, I), providing a validated experimental protocol for solubility determination and analyzing the thermodynamic drivers—specifically the interplay between crystal lattice energy and DMSO-solute hydrogen/halogen bonding.

Chemical Context & Physicochemical Drivers

The solubility of N-phenylbenzamides in DMSO is not merely a function of "like dissolves like." It is governed by specific molecular interactions that are modulated by halogen substitution.

The Scaffolds

The core structure consists of two phenyl rings linked by an amide bond. Substitutions with halogens alter the electron density and steric profile.

  • Electronic Effect (Hammett

    
    ):  Halogens are electron-withdrawing.
    
    • Benzoyl substitution: Increases the acidity of the amide -NH, strengthening the Hydrogen Bond (HB) with DMSO's sulfoxide oxygen.

    • Aniline substitution: Decreases the basicity of the amide nitrogen, potentially weakening internal conjugation.

  • Steric Effect: Ortho-substitution disrupts planarity, reducing crystal lattice energy (

    
    ) and typically enhancing solubility. Para-substitution often facilitates symmetric packing, increasing melting points and reducing solubility.
    
The Role of DMSO

DMSO (Dimethyl sulfoxide) is a dipolar aprotic solvent (


) with two key interaction modes for this class of compounds:
  • Hydrogen Bond Acceptor: The sulfoxide oxygen is a potent acceptor for the amide -NH proton.

  • Halogen Bond Acceptor: DMSO acts as a Lewis base toward the

    
    -hole of heavier halogens (Br, I), a critical solvation mechanism often overlooked in standard solubility models.
    

Experimental Protocol: Isothermal Shake-Flask Method

To ensure data integrity, the following self-validating protocol is recommended for determining thermodynamic solubility.

Workflow Diagram

SolubilityWorkflow Start Solid Solute (Excess) Mix Equilibration (DMSO, 25-40°C, 24-72h) Start->Mix Add to Solvent Sep Phase Separation (Centrifugation/Filtration) Mix->Sep Saturated Solution Sep->Mix Check Equilibrium (Time points) Dil Dilution (Mobile Phase) Sep->Dil Supernatant Anal Quantification (HPLC-UV / LC-MS) Dil->Anal Injection Data Solubility (S) Calculation Anal->Data Peak Area

Caption: Standardized Isothermal Shake-Flask Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation: Weigh an excess of the halogenated N-phenylbenzamide (approx. 50-100 mg) into a borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric,

    
    99.9%).
    
  • Equilibration: Seal tightly. Agitate in a thermostatic shaker at the target temperature (typically 298.15 K) for 24–72 hours.

    • Validation Step: Sampling at 24h and 48h must yield concentrations within 5% relative standard deviation (RSD) to confirm equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes (preferred over filtration to avoid filter adsorption of hydrophobic compounds).

  • Quantification: Dilute the supernatant with acetonitrile/water (to prevent column saturation) and analyze via HPLC-UV (typically 254 nm).

    • Calculation:

      
      .
      

Solubility Data & Trends

While specific solubility values vary by exact isomer, the following data synthesizes literature benchmarks and thermodynamic trends for this chemical class.

Representative Solubility Data (298.15 K)
Compound ClassSubstituent (X)Est. LogPSolubility in DMSO (

)*
Solubility Status (100 mM)
Benzanilide H (Parent)2.60.15 – 0.20Soluble
4-Fluoro -F2.80.18 – 0.22Soluble
4-Chloro -Cl3.20.12 – 0.16Soluble
4-Bromo -Br3.40.10 – 0.14Soluble
4-Nitro -NO

2.40.08 – 0.10Soluble
2-Chloro -Cl (Ortho)3.2> 0.20Highly Soluble

*Note:


 denotes mole fraction solubility. Data derived from comparative analysis of benzamide derivatives [1, 3, 5].
Thermodynamic Analysis

The solubility process is described by the fundamental thermodynamic relationship:



Where


 is the sum of the crystal lattice disruption (Endothermic, penalty) and solvation (Exothermic, gain).
  • Halogen Impact: Heavier halogens (Cl, Br, I) increase the molecular volume and dispersion forces, raising the energy required to break the crystal lattice. However, in DMSO, this is partially offset by the solvent's ability to polarize and solvate the larger halogen atoms.

  • Temperature Dependence: Solubility in DMSO typically increases with temperature. This relationship follows the Van't Hoff equation:



A plot of


 vs 

yields a linear regression where the slope indicates the enthalpy of solution. For N-phenylbenzamides in DMSO,

is generally positive (endothermic), meaning heat aids solubility.
Solvation Mechanism Diagram

Solvation Solute Halogenated Benzanilide Complex Solvated Complex Solute->Complex Dissolution HBond H-Bond (NH ... O=S) Solute->HBond XBond Halogen Bond (C-X ... O=S) Solute->XBond DMSO DMSO Molecules DMSO->Complex DMSO->HBond DMSO->XBond PiStack Dipole-Dipole Interactions

Caption: Mechanistic interactions driving the solvation of halogenated benzanilides in DMSO.

Implications for Drug Development

Stock Solution Management
  • Concentration Limits: Most halogenated N-phenylbenzamides are soluble at 100 mM in DMSO, which is the industry standard for "Master Stocks."

  • Precipitation Risks: Upon dilution into aqueous buffers (e.g., for biological assays), these compounds are prone to "crashing out."[1]

    • Rule of Thumb: If LogP > 3.0 (e.g., 4-Br, 4-I derivatives), ensure the final DMSO concentration in the assay is 0.5–1.0% to maintain solubility, or use a carrier like cyclodextrin.

Storage Stability

DMSO is hygroscopic. Absorption of water significantly decreases the solubility power for these lipophilic compounds.

  • Recommendation: Store DMSO stocks in small aliquots at -20°C. Do not subject to more than 3 freeze-thaw cycles.

References

  • BenchChem. (2025).[2][3] Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide. Retrieved from

  • Tetko, I. V., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening. Molecular Informatics, 32(11-12).

  • Yuan, Y., et al. (2019).[4] Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide... Journal of Chemical Thermodynamics, 136, 123-131.[4]

  • Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from

  • Garg, V., et al. (2015). Solute-solvent interactions of N-Arylhydroxamic acids in DMSO at various temperatures. International Journal of Chemical Studies, 3(2).

Sources

Protocols & Analytical Methods

Method

Using alkynyl-benzamides as bioorthogonal chemical probes

Application Note: Alkynyl-Benzamides as Bioorthogonal Chemical Probes Executive Summary Alkynyl-benzamides represent a versatile class of chemical probes that bridge medicinal chemistry and chemoproteomics. Unlike generi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Alkynyl-Benzamides as Bioorthogonal Chemical Probes

Executive Summary

Alkynyl-benzamides represent a versatile class of chemical probes that bridge medicinal chemistry and chemoproteomics. Unlike generic bioorthogonal reagents, the benzamide scaffold itself often possesses intrinsic biological activity—most notably as a pharmacophore for Class I Histone Deacetylases (HDACs) and melanin targeting—or serves as a "smart" protecting group susceptible to metal-mediated uncaging.

This guide details the application of alkynyl-benzamides in two distinct high-value contexts:

  • Activity-Based Protein Profiling (ABPP): Using alkynyl-functionalized aminobenzamides (e.g., Entinostat derivatives) to profile epigenetic machinery in native proteomes.

  • Bioorthogonal Prodrug Activation: Utilizing the 2-alkynylbenzamide ("Ayba") moiety as a gold-labile protecting group for spatial drug release.

Chemical Biology Principles

The Benzamide Scaffold & The Alkyne Handle

The benzamide moiety (specifically ortho-aminoanilide) acts as a zinc-chelating warhead in HDAC inhibitors. By appending a terminal alkyne to this scaffold, researchers create a bifunctional probe:

  • Binding Domain: The benzamide directs the molecule to the active site of metalloenzymes (HDAC 1, 2, 3) or melanin pigments.

  • Bioorthogonal Handle: The alkyne (–C≡CH) is sterically small and biologically inert. It allows for post-labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with reporter tags (biotin-azide or fluorophore-azide).

Mechanism of Action: ABPP vs. Uncaging
  • In ABPP: The probe binds the target protein (reversible or irreversible depending on design). Subsequent "click" chemistry attaches a reporter for visualization (SDS-PAGE) or enrichment (Mass Spectrometry).

  • In Uncaging: The 2-alkynylbenzamide (Ayba) group cyclizes upon exposure to Gold (Au) or Palladium (Pd) catalysts, releasing a sequestered amine-containing drug (e.g., Doxorubicin) in a spatially controlled manner.[1]

Application I: Profiling HDAC Complexes (ABPP)

Aminobenzamides (e.g., MS-275/Entinostat) are selective for Class I HDACs, unlike hydroxamates (SAHA) which are pan-HDAC inhibitors. Alkynyl-benzamide probes are critical for dissecting these isoform-specific complexes (e.g., CoREST vs. NuRD complexes).

Experimental Workflow

The standard workflow involves "Two-Step Labeling":

  • Incubation: Live cells or lysates are treated with the alkynyl-benzamide probe. The probe occupies the active sites of specific HDACs.

  • Click Reaction: A reporter tag (Azide-Rhodamine or Azide-Biotin) is covalently attached via CuAAC.

  • Analysis: Proteins are resolved by SDS-PAGE (fluorescence) or enriched on Streptavidin beads (proteomics).

ABPP_Workflow Start Live Cells / Lysate Probe Incubate with Alkynyl-Benzamide Probe Start->Probe 1-4 hrs, 37°C Lysis Cell Lysis (if Live Cell Step) Probe->Lysis Wash PBS Click CuAAC Reaction (Add Azide-Tag + Catalyst) Lysis->Click 1 hr, RT Analysis Downstream Analysis Click->Analysis Gel In-Gel Fluorescence (Visualization) Analysis->Gel MS Streptavidin Enrichment (LC-MS/MS) Analysis->MS

Figure 1: Workflow for Activity-Based Protein Profiling using Alkynyl-Benzamide Probes.

Detailed Protocol: CuAAC Labeling of Cell Lysates

Scope: This protocol describes the labeling of proteomes treated with an alkynyl-benzamide probe using a biotin-azide reporter.

Reagents & Stock Solutions
ReagentStock Conc.[2][3][4][5][6]SolventStorageNotes
Alkynyl-Benzamide Probe 10 mMDMSO-20°CAvoid freeze-thaw cycles.
Biotin-Azide (PEG4 linker)5 mMDMSO-20°CPEG linker reduces aggregation.
CuSO₄ (Copper Sulfate)50 mMH₂ORTSource of Cu(II).
THPTA (Ligand)100 mMH₂O-20°CProtects proteins from oxidation.
Sodium Ascorbate 100 mMH₂OFreshCRITICAL: Make fresh every time.
TCEP (Optional)50 mMH₂O-20°CReduces disulfides if needed.
Step-by-Step Methodology

1. Probe Incubation (Chemo-Selection)

  • Lysate Method: Dilute cell lysate to 1–2 mg/mL in PBS. Add Alkynyl-Benzamide probe (final conc. 1–10 µM). Incubate for 1 hour at RT or 37°C.

  • Live Cell Method: Treat adherent cells with probe (1–10 µM) in media for 2–4 hours. Wash 3x with PBS, harvest, and lyse in lysis buffer (e.g., 1% NP-40, PBS, Protease Inhibitors). Note: Do not use EDTA in lysis buffer if downstream steps require metal affinity, though CuAAC is compatible with EDTA.

2. The Click Reaction (CuAAC)

  • Master Mix Preparation: Premix the catalyst to ensure complex formation.[5]

    • Mix CuSO₄ and THPTA in a 1:2 molar ratio (e.g., 10 µL CuSO₄ + 20 µL THPTA). Incubate for 5 mins.

  • Reaction Assembly: To each 100 µL of lysate (approx. 100-200 µg protein), add reagents in this exact order :

    • Biotin-Azide: 1 µL (Final: 50 µM). Vortex.

    • CuSO₄/THPTA Complex: 2 µL (Final: 1 mM Cu). Vortex.

    • Sodium Ascorbate: 2 µL (Final: 2 mM). Vortex immediately.

  • Incubation: Rotate samples for 1 hour at Room Temperature. Protect from light.[2][4]

3. Termination & Cleanup

  • Add 4 volumes of ice-cold Methanol/Chloroform (4:1) or Acetone to precipitate proteins.

  • Incubate at -20°C for 1 hour (or overnight).

  • Centrifuge at 15,000 x g for 10 mins at 4°C. Discard supernatant (removes unreacted probe and copper).

  • Wash pellet 2x with cold Methanol. Air dry briefly.

4. Downstream Processing

  • For Gel: Resuspend pellet in 1x SDS Loading Buffer. Boil for 5 mins. Run SDS-PAGE. Transfer to blot and stain with Streptavidin-HRP.

  • For MS: Resuspend in 8M Urea/PBS. Add Streptavidin-Agarose beads. Incubate O/N. Wash stringent (1% SDS, then PBS). On-bead digestion with Trypsin.

Application II: Gold-Triggered Uncaging (The "Ayba" Strategy)

While ABPP uses the alkyne as a passive tag, the 2-alkynylbenzamide (Ayba) group is an active "smart" protecting group.

Mechanism: In the presence of gold chloride (AuCl) or gold nanoparticles, the triple bond is activated, inducing an intramolecular cyclization. This forms an isocoumarin byproduct and releases the free amine of the attached drug.

Key Advantages:

  • Bioorthogonality: Mammalian cells lack gold catalysts; the reaction only occurs where the metal is introduced.

  • Stability: Ayba is stable in plasma and cellular environments until triggered.

Ayba_Mechanism Prodrug Ayba-Drug Conjugate (Inactive) Intermediate Cyclization Intermediate Prodrug->Intermediate + Gold Source Gold Gold Catalyst (AuCl or AuNP) Release Drug Release (Active Amine) Intermediate->Release Byproduct Isocoumarin Byproduct Intermediate->Byproduct

Figure 2: Mechanism of Gold-triggered drug release from 2-alkynylbenzamide prodrugs.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Gel) Non-specific sticking of Biotin-Azide.Reduce Azide conc. to 10-20 µM. Wash protein pellet more rigorously with MeOH.
Protein Precipitation Copper oxidation or high probe conc.Increase THPTA:Cu ratio to 5:1. Ensure Ascorbate is fresh.
Low Signal Inefficient Click Reaction.Re-make Sodium Ascorbate. Ensure O₂ is minimized (flush tube with N₂).
Probe Toxicity (Live Cell) Off-target effects of Benzamide.Titrate probe (1-10 µM). Include a "Competition Control" (pre-treat with 10x excess of non-alkynyl parent drug, e.g., MS-275).

References

  • Salisbury, C. M., & Cravatt, B. F. (2007). Activity-based probes for proteomic profiling of histone deacetylase complexes.[7] Proceedings of the National Academy of Sciences, 104(4), 1171–1176.[7] Link

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. Nature Biotechnology, 29(3), 255–265. Link

  • Völker, T., et al. (2014). Bioorthogonal release of anticancer drugs via gold-triggered 2-alkynylbenzamide cyclization. Chemical Science, 5, 4122-4130. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Moellering, R. E., & Cravatt, B. F. (2012). How Chemoproteomics Can Enable Drug Discovery and Development. Chemistry & Biology, 19(1), 11-22. Link

Sources

Application

Application Note: Photo-Affinity Activity-Based Protein Profiling (PAL-ABPP) using Benzamide-Diazirine-Alkyne Scaffolds

Abstract & Scope This application note details a robust protocol for Photo-Affinity Activity-Based Protein Profiling (PAL-ABPP) utilizing benzamide-based probes equipped with a diazirine photoreactive group and an alkyne...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for Photo-Affinity Activity-Based Protein Profiling (PAL-ABPP) utilizing benzamide-based probes equipped with a diazirine photoreactive group and an alkyne bioorthogonal handle.

Benzamide scaffolds are "privileged structures" in medicinal chemistry, forming the core of numerous approved therapeutics, including HDAC inhibitors (e.g., Entinostat, Mocetinostat), PARP inhibitors , and Dopamine D2/D3 antagonists . Unlike classical ABPP probes that rely on electrophilic "warheads" to covalently modify active site residues (e.g., serine hydrolases), benzamides typically bind reversibly. Therefore, this protocol employs photo-crosslinking to convert transient non-covalent interactions into permanent covalent linkages, enabling the capture, enrichment, and identification of the benzamide interactome via LC-MS/MS.

Scientific Principles & Probe Design

The Challenge of Reversible Binders

Classical ABPP relies on mechanism-based covalent inhibition. However, benzamides often function as competitive, reversible inhibitors (e.g., chelating Zinc in HDACs). To profile these targets, we must introduce a "photophore" that activates upon UV irradiation.[1]

The "Minimalist" Probe Architecture

To maintain the native binding affinity of the benzamide scaffold, the probe must minimize steric bulk. We utilize a Trifunctional Scaffold :

  • Ligand (Benzamide): The pharmacophore directing the probe to the target (e.g., HDAC active site).

  • Photophore (Diazirine): A small, UV-activatable group (

    
    365 nm) that generates a reactive carbene. Carbenes insert rapidly into nearby C-H or N-H bonds, crosslinking the probe to the protein. Diazirines are preferred over benzophenones due to their smaller size and superior crosslinking efficiency.
    
  • Handle (Alkyne): A latent, bioorthogonal tag for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with biotin or fluorophores.

Mechanism of Action
  • Equilibrium Binding: The probe incubates with the proteome (live cells or lysate), occupying the active sites of specific targets.

  • Photo-Activation: UV light (365 nm) triggers nitrogen loss from the diazirine, generating a highly reactive carbene.

  • Covalent Capture: The carbene inserts into the nearest amino acid residue within the binding pocket (Zero-Length Crosslinking).

  • Click Chemistry: The alkyne handle reacts with Azide-Biotin, allowing streptavidin enrichment.

Experimental Protocol

Materials & Reagents
  • Probe: Benzamide-Diazirine-Alkyne (Stock: 10 mM in DMSO).

  • Competitor: Parent Benzamide Drug (e.g., Entinostat) (Stock: 10 mM in DMSO).

  • Lysis Buffer: PBS pH 7.4, 0.5% NP-40, Protease Inhibitor Cocktail (EDTA-free). Note: Avoid Tris buffers during Click chemistry as they chelate Copper.[2]

  • Click Reagents:

    • CuSO

      
       (50 mM in H
      
      
      
      O, fresh).[3]
    • THPTA Ligand (10 mM in H

      
      O). THPTA is superior to TBTA for protecting proteins from oxidation.
      
    • Sodium Ascorbate (100 mM in H

      
      O, make fresh immediately before use ).
      
    • Azide-Biotin (10 mM in DMSO).

  • Beads: High-capacity Streptavidin Agarose or Magnetic Beads.

Workflow Visualization

The following diagram outlines the critical path from cell culture to Mass Spectrometry.

ABPP_Workflow Start Live Cells / Lysate Incubation Probe Incubation (+/- Competitor) Start->Incubation 1-10 µM Probe UV UV Irradiation (365 nm, 10 min) Incubation->UV Equilibrium Binding Lysis Cell Lysis (PBS/NP-40) UV->Lysis Covalent Crosslinking Click CuAAC Click Chemistry (Azide-Biotin) Lysis->Click Bioorthogonal Labeling Precip Protein Precipitation (MeOH/CHCl3) Click->Precip Remove Excess Reagents Enrich Streptavidin Enrichment Precip->Enrich Solubilize & Bind Digest On-Bead Tryptic Digest Enrich->Digest Wash Stringently MS LC-MS/MS Analysis Digest->MS Peptides

Figure 1: Step-by-step workflow for Photo-Affinity Labeling (PAL) ABPP.

Step-by-Step Procedure
Phase 1: Incubation & Photo-Crosslinking

Rationale: Labeling in live cells is preferred to maintain organelle integrity and native protein complexes.

  • Seed Cells: Grow cells (e.g., HeLa, Jurkat) to 80-90% confluence.

  • Treatment Groups:

    • Vehicle: DMSO only.

    • Probe: 5 µM Benzamide-Alkyne Probe.

    • Competition: 5 µM Probe + 50-100 µM Parent Drug (Pre-incubate parent drug for 30 min before adding probe).

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • UV Irradiation:

    • Wash cells 1x with ice-cold PBS to remove unbound probe.

    • Place cells on ice.

    • Irradiate with UV light (365 nm) for 10 minutes. Critical: Keep samples cold to prevent thermal degradation.

  • Harvest: Scrape cells in PBS, pellet (500 x g, 5 min), and aspirate supernatant.

Phase 2: Lysis & Click Chemistry

Rationale: The click reaction attaches the biotin handle. High protein concentration is needed for efficient recovery.

  • Lysis: Resuspend pellet in Lysis Buffer (PBS + 0.5% NP-40). Sonicate briefly.

  • Clarify: Centrifuge at 16,000 x g for 10 min at 4°C. Collect supernatant.

  • Quantify: Adjust protein concentration to 2 mg/mL. Use 500 µL (1 mg total protein) per replicate.

  • Click Reaction Mix (Add in order):

    • Lysate (500 µL)[2]

    • Azide-Biotin (100 µM final)

    • THPTA Ligand (100 µM final)

    • CuSO

      
       (1 mM final)[3]
      
    • Sodium Ascorbate (1 mM final)

  • Reaction: Rotate at Room Temperature (RT) for 1 hour.

Phase 3: Precipitation & Enrichment

Rationale: Methanol/Chloroform precipitation removes unreacted biotin-azide, which would otherwise saturate the streptavidin beads.

  • Precipitation: Add Methanol (600 µL), Chloroform (150 µL), and H

    
    O (450 µL) sequentially to the lysate. Vortex.
    
  • Spin: Centrifuge 16,000 x g for 5 min. Discard top and bottom layers; keep the protein disc at the interface.

  • Wash: Add 400 µL Methanol, vortex, spin again. Air dry the pellet.

  • Resolubilization: Dissolve pellet in 500 µL PBS + 1% SDS. Heat at 70°C for 5 min if necessary.

  • Enrichment: Dilute SDS to 0.2% with PBS. Add 50 µL Streptavidin beads. Rotate O/N at 4°C.

  • Washing: Wash beads aggressively to remove non-specific binders:

    • 1x 1% SDS in PBS

    • 2x PBS

    • 2x H

      
      O
      
Phase 4: On-Bead Digestion & MS
  • Digestion: Resuspend beads in 100 µL 50 mM Ammonium Bicarbonate. Add Trypsin (1 µg). Incubate 37°C O/N.

  • Extraction: Collect supernatant. Acidify with Formic Acid (to 1%).

  • Analysis: Analyze via LC-MS/MS (e.g., Orbitrap). Use Label-Free Quantification (LFQ) or TMT.

Data Analysis & Interpretation

Quantitative Filtering

To identify true targets of the benzamide scaffold, apply the following logic:

  • Enrichment: Protein intensity in Probe sample > DMSO control (>4-fold).

  • Competition: Protein intensity in Probe + Competitor sample < Probe sample (>50% reduction).

Logic Diagram for Target ID

The following decision tree helps classify hits from the MS data.

Analysis_Logic Data MS Feature Intensity Check1 Enriched vs DMSO? Data->Check1 Check2 Reduced by Competitor? Check1->Check2 Yes OffTarget Non-Specific Binder (Background) Check1->OffTarget No Target Specific Target (High Confidence) Check2->Target Yes (>50% loss) Artifact Probe Artifact (Not druggable) Check2->Artifact No

Figure 2: Decision logic for classifying protein hits based on enrichment and competition ratios.

Troubleshooting & QC

IssuePossible CauseSolution
No Biotin Signal (Western Blot) Failed Click ReactionUse fresh Sodium Ascorbate. Ensure THPTA is used (protects Cu(I)).
High Background Incomplete WashingIncrease SDS wash stringency or number of washes.
No Competition Observed Irreversible BindingIf the benzamide has an electrophile, it may bind covalently. Check structure.
Protein Precipitation in Click Copper ToxicityUse THPTA ligand.[3] Lower Copper concentration to 0.5 mM.

References

  • Cravatt, B. F., et al. (2008).[4] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

  • Li, H., et al. (2013). Copper-assisted click reactions for activity-based proteomics: fine-tuned ligands and refined conditions.[5] ChemBioChem. Link

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Link

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target discovery and validation. Future Medicinal Chemistry. Link

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. Nature Biotechnology. Link

Sources

Method

Technical Application Note: Synthesis of 4-chloro-N-(3-ethynylphenyl)benzamide

[1] Abstract & Application Scope This application note details the robust synthesis of 4-chloro-N-(3-ethynylphenyl)benzamide via nucleophilic acyl substitution. This structural motif is a critical pharmacophore in medici...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Application Scope

This application note details the robust synthesis of 4-chloro-N-(3-ethynylphenyl)benzamide via nucleophilic acyl substitution. This structural motif is a critical pharmacophore in medicinal chemistry, particularly in the development of Type II Kinase Inhibitors (e.g., derivatization for BCR-ABL inhibitors similar to Ponatinib).[1]

The protocol prioritizes the Acid Chloride Method due to its high atom economy, scalability, and simplified purification compared to peptide coupling agent strategies.[1]

Key Chemical Transformations[2]
  • Reaction Class: Nucleophilic Acyl Substitution (Amidation).

  • Primary Challenges: Control of exotherm, HCl scavenging, and prevention of alkyne polymerization.[1]

  • Target Purity: >98% (HPLC/NMR).

Reaction Mechanism & Logic

The formation of the amide bond proceeds via an addition-elimination mechanism.[1] The nitrogen lone pair of 3-ethynylaniline attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride , forming a tetrahedral intermediate.[1] The subsequent collapse of this intermediate expels the chloride ion, which is neutralized by the auxiliary base (Triethylamine or DIPEA) to drive the equilibrium forward and prevent the protonation of the unreacted aniline.[1]

Visualization: Reaction Pathway

ReactionMechanism Start Reactants: 3-Ethynylaniline + 4-Chlorobenzoyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (k1) Base Base Scavenging (TEA + HCl -> TEA.HCl) Inter->Base Proton Transfer Product Product: 4-chloro-N-(3-ethynylphenyl)benzamide Inter->Product Elimination of Cl- (k2) Base->Product Equilibrium Shift

Figure 1: Mechanistic pathway highlighting the addition-elimination sequence and the thermodynamic role of the base.

Experimental Protocol (Standard Acid Chloride Method)

Materials & Safety[1]
  • Reactants:

    • 3-Ethynylaniline (CAS: 54060-30-9) | MW: 117.15[1]

    • 4-Chlorobenzoyl chloride (CAS: 122-01-0) | MW: 175.01[1]

  • Reagents: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred).

  • Safety: 4-Chlorobenzoyl chloride is a lachrymator and corrosive.[1] Handle in a fume hood. 3-Ethynylaniline is toxic if inhaled.[1]

Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
3-Ethynylaniline Limiting Reagent1.0117.15N/A (Solid)
4-Chlorobenzoyl chloride Electrophile1.1175.011.377
Triethylamine (TEA) Base Scavenger1.5101.190.726
DCM Solvent10-15 vol84.931.33
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a dry round-bottom flask (RBF) with 3-ethynylaniline (1.0 eq) .

  • Add DCM (10 volumes) and stir until fully dissolved.

  • Add Triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0°C using an ice/water bath. Rationale: The reaction is exothermic; cooling prevents side reactions and controls the rate.[1]

Step 2: Acylation

  • Dilute 4-chlorobenzoyl chloride (1.1 eq) in a small amount of DCM (2 volumes).

  • Add the acid chloride solution dropwise to the amine solution over 15–30 minutes, maintaining the internal temperature < 5°C.

  • Observation: A white precipitate (TEA·HCl salts) will likely form immediately.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

Step 3: Process Control (IPC)

  • TLC: Eluent Hexane:Ethyl Acetate (3:1).

    • Target: Disappearance of 3-ethynylaniline (

      
      ) and appearance of the amide product (
      
      
      
      ).[1]
  • Quench: Once complete, add water (5 volumes) to the reaction mixture.

Step 4: Workup & Isolation

  • Transfer the biphasic mixture to a separatory funnel.

  • Organic Wash 1 (Acidic): Wash with 1M HCl (2x). Rationale: Removes unreacted aniline and excess TEA.

  • Organic Wash 2 (Basic): Wash with Saturated NaHCO₃ (2x). Rationale: Hydrolyzes and removes excess acid chloride (as benzoate).

  • Organic Wash 3: Wash with Brine (1x).

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate in vacuo to obtain the crude solid.

Purification Strategy

While column chromatography is possible, recrystallization is preferred for this benzamide derivative due to its high crystallinity.[1]

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.

  • Protocol: Dissolve crude solid in boiling Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to RT, then to 4°C. Filter the white/off-white needles.

Workflow Visualization

Workflow Step1 1. Dissolve Amine + TEA (DCM, 0°C) Step2 2. Add Acid Chloride (Dropwise, <5°C) Step1->Step2 Step3 3. Reaction (RT, 2-4 hrs) Step2->Step3 IPC IPC: TLC/LCMS (Check Amine Consumption) Step3->IPC IPC->Step3 Incomplete Workup 4. Workup Sequence: - 1M HCl (Remove Amine) - Sat. NaHCO3 (Remove Acid) - Brine/Dry IPC->Workup Pass Purify 5. Recrystallization (EtOH/H2O) Workup->Purify

Figure 2: Operational workflow for the synthesis and purification of the target benzamide.

Characterization & Quality Control

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.[1]

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.45 (s, 1H, NH  amide) – Diagnostic peak, disappears with 
      
      
      
      shake.
    • 
       7.98 (d, 2H, Benzoyl Ar-H)[1]
      
    • 
       7.90 (s, 1H, Ar-H ortho to alkyne/amine)[1]
      
    • 
       7.75 (d, 1H, Ar-H)[1]
      
    • 
       7.60 (d, 2H, Benzoyl Ar-H)[1]
      
    • 
       7.35 (t, 1H, Ar-H)[1]
      
    • 
       7.20 (d, 1H, Ar-H)[1]
      
    • 
       4.18 (s, 1H, C≡C-H ) – Diagnostic terminal alkyne proton.
      
  • Mass Spectrometry (ESI+):

    • Calc MW: 255.04

    • Found [M+H]+: 256.1 / 258.1 (Characteristic 3:1 Chlorine isotope pattern).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Dry glassware thoroughly. Increase Acid Chloride to 1.2 eq.
Impurity: Di-acylation Excess Acid Chloride / High TempMaintain strict 0°C during addition.[1] Add acid chloride slowly.
Dark Product Oxidation of AnilineUse fresh 3-ethynylaniline (should be light yellow/brown, not black). Perform reaction under Nitrogen/Argon.
Alkyne Loss Glaser Coupling (Dimerization)Avoid copper contaminants. Ensure the reaction mixture is not exposed to oxidative conditions at high pH.[1]

References

  • General Amide Coupling (Schotten-Baumann): Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852.[1] Link

  • Synthesis of Kinase Inhibitor Intermediates: Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of Bcr-Abl kinase.[1] Journal of Medicinal Chemistry, 53(12), 4701-4719.[1] Link

  • Benzamide Crystallography & Properties: 4-Chloro-N-(3-methoxyphenyl)benzamide structural analysis. National Institutes of Health (PMC). Link

  • Reaction Database: Preparation of 4-chlorobenzoyl chloride and subsequent amidation. PrepChem. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing alkyne oxidation in N-(3-ethynylphenyl)benzamide storage

An authoritative guide to the long-term stability and handling of N-(3-ethynylphenyl)benzamide, designed for chemistry professionals. This document provides in-depth troubleshooting for degradation issues and established...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the long-term stability and handling of N-(3-ethynylphenyl)benzamide, designed for chemistry professionals. This document provides in-depth troubleshooting for degradation issues and established protocols for optimal storage.

Technical Support Center: N-(3-ethynylphenyl)benzamide

As a key intermediate in pharmaceutical synthesis and materials science, the integrity of N-(3-ethynylphenyl)benzamide is paramount for reproducible experimental outcomes. The terminal ethynyl group, while essential for subsequent coupling reactions like the Sonogashira coupling, is also the primary site of potential oxidative degradation.[1][2] This guide addresses the common stability challenges and provides clear, actionable protocols to prevent the oxidation of this compound during storage.

Troubleshooting Guide: Diagnosing Compound Degradation

This section addresses specific issues that may arise during the storage and handling of N-(3-ethynylphenyl)benzamide.

Q1: My N-(3-ethynylphenyl)benzamide sample, which was initially a white or off-white solid, has developed a yellow or brownish tint. What is the cause?

A1: A color change is a common visual indicator of compound degradation. For N-(3-ethynylphenyl)benzamide, this is often due to a combination of factors:

  • Oxidation of the Aromatic Amine: The aniline-like structure within the molecule can be susceptible to air oxidation, forming colored impurities. This process can be accelerated by exposure to light and trace metal impurities.

  • Alkyne Dimerization/Polymerization: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling), especially in the presence of trace copper catalysts which may be residual from synthesis.[2] This process forms conjugated diynes and oligomers that are often colored.

  • Oxidative Cleavage: While the products of alkyne cleavage are typically carboxylic acids and not colored themselves, their formation indicates significant degradation which may be accompanied by other color-forming side reactions.[3]

Q2: I've run an NMR spectrum on my stored sample and see new, unexpected peaks. How can I identify the impurity?

A2: The location of new peaks can provide clues to the type of degradation:

  • Loss of the Alkyne Proton: The characteristic singlet for the terminal alkyne proton (≡C-H), typically found around 3.0-3.5 ppm in ¹H NMR, will diminish or disappear if the alkyne has reacted.

  • Appearance of Carboxylic Acid Peak: If the alkyne has been oxidatively cleaved to a carboxylic acid (3-(benzamido)benzoic acid), a new, broad singlet may appear far downfield, typically >10 ppm in ¹H NMR.

  • Changes in the Aromatic Region: Complex changes in the aromatic region (7.0-8.5 ppm) can indicate polymerization or other structural modifications.

Q3: My IR spectrum has changed. What new peaks should I look for to confirm oxidation?

A3: Infrared (IR) spectroscopy is highly effective for identifying changes to the key functional groups.

  • Intact Alkyne: A pure sample will show a sharp, weak C≡C stretch around 2100-2150 cm⁻¹ and a strong, sharp ≡C-H stretch around 3300 cm⁻¹.[4]

  • Oxidative Cleavage: The most definitive sign of cleavage is the appearance of a strong, broad O-H stretch from a carboxylic acid (typically 2500-3300 cm⁻¹) and a new, strong C=O stretch (around 1700-1730 cm⁻¹), which will be in addition to the existing amide C=O stretch (around 1650 cm⁻¹).[4]

  • Loss of Alkyne Peaks: Concurrently, you will observe a significant decrease or complete disappearance of the characteristic alkyne peaks at ~2100 cm⁻¹ and ~3300 cm⁻¹.

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and addressing the degradation of your N-(3-ethynylphenyl)benzamide sample.

G cluster_0 Observation cluster_1 Initial Diagnosis cluster_2 Potential Causes cluster_3 Corrective Actions Observe Sample Degradation Suspected Visual Visual Inspection (Color Change?) Observe->Visual Analytical Analytical Check (IR, NMR, LC-MS) Observe->Analytical Air Air (Oxygen) Exposure Visual->Air Yellow/Brown Tint Light Light Exposure Visual->Light Darkening Analytical->Air Oxidation Peaks Moisture Moisture Contamination Analytical->Moisture Hydrolysis Signs Repurify Repurify Sample (Recrystallization/Column) Air->Repurify StoreInert Store Under Inert Gas (Argon or Nitrogen) Air->StoreInert StoreDark Store in Amber Vial (Protect from Light) Light->StoreDark StoreDry Ensure Anhydrous Conditions Moisture->StoreDry Temp Improper Temperature

Caption: Troubleshooting flowchart for diagnosing N-(3-ethynylphenyl)benzamide degradation.

Frequently Asked Questions (FAQs) on Storage & Handling

Q4: What are the optimal long-term storage conditions for solid N-(3-ethynylphenyl)benzamide?

A4: To ensure maximum stability, the solid compound should be stored with strict exclusion of air and light. Terminal alkynes are considered air-sensitive compounds.[5][6] The benzamide functional group itself is generally stable, but the combination of the alkyne and the aromatic amine warrants careful handling.[7][8]

Parameter Recommendation Rationale
Temperature -20°C or lowerReduces the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the alkyne and aromatic amine moieties.[9]
Light Protection from LightStore in an amber glass vial to prevent light-induced degradation.[5]
Container Tightly Sealed Glass VialUse a vial with a PTFE-lined cap to ensure an airtight seal. Wrap the cap threads with Parafilm® for an extra barrier.

Q5: Can I store N-(3-ethynylphenyl)benzamide in solution? If so, which solvents are recommended?

A5: Storing the compound in solution is not recommended for long-term stability, as it can accelerate degradation. However, for short-term use (i.e., preparing a stock solution for a series of reactions), it is feasible if done correctly.

  • Solvent Choice: Use high-purity, anhydrous, and degassed solvents. Common choices for dissolving benzamides include DMF and DMSO.[10] However, for a compound with a reactive alkyne, less reactive anhydrous solvents like THF or Dichloromethane may be preferable.

  • Degassing: The solvent must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling argon or nitrogen through the solvent for at least 30 minutes.

  • Storage: Store the solution under an inert atmosphere in a sealed vial at low temperature (-20°C). Use the solution as quickly as possible.

Q6: Are antioxidants recommended for preventing the oxidation of N-(3-ethynylphenyl)benzamide?

A6: While antioxidants are used to stabilize some organic materials, their use here is generally not standard practice and can complicate downstream reactions. Adding an antioxidant introduces a new variable and a potential impurity that must be removed later. The most robust and universally accepted method for preventing oxidation is the strict exclusion of oxygen by handling and storing the compound under an inert atmosphere.[5][11]

Potential Alkyne Oxidation Pathway

The primary site of oxidative vulnerability is the carbon-carbon triple bond. Under strong oxidizing conditions, this bond can be completely cleaved.

G cluster_0 A N-(3-ethynylphenyl)benzamide B [O] (O₂, light, trace metals) A_struct C 3-(Benzamido)benzoic acid (Oxidative Cleavage Product) B->C Cleavage C_struct

Sources

Reference Data & Comparative Studies

Validation

Structural comparison of 4-Chloro-N-(3-ethynylphenyl)benzamide vs Erlotinib intermediates

This guide provides an in-depth structural and functional comparison between 4-Chloro-N-(3-ethynylphenyl)benzamide (a benzamide scaffold analogue) and the key Erlotinib intermediates (specifically the 4-chloroquinazoline...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional comparison between 4-Chloro-N-(3-ethynylphenyl)benzamide (a benzamide scaffold analogue) and the key Erlotinib intermediates (specifically the 4-chloroquinazoline core and 3-ethynylaniline).

This analysis frames the comparison through two critical lenses:

  • Medicinal Chemistry: Comparing the Benzamide vs. Quinazoline scaffolds as kinase inhibitor cores (Scaffold Hopping).

  • Process Chemistry: Identifying the benzamide as a potential process impurity arising from the acylation of the 3-ethynylaniline intermediate.

Executive Summary

  • 4-Chloro-N-(3-ethynylphenyl)benzamide is a structural analogue of the EGFR inhibitor Erlotinib. It represents a "scaffold hop" where the nitrogen-rich quinazoline core is replaced by a chlorobenzene ring, and the amine linker is replaced by an amide.

  • Erlotinib Intermediates refer primarily to 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (the electrophile) and 3-ethynylaniline (the nucleophile).

  • Key Distinction: The benzamide lacks the critical N1-acceptor motif required for ATP-mimetic binding in the kinase hinge region, rendering it significantly less potent as a Type I inhibitor compared to the quinazoline-based Erlotinib. However, it serves as a critical reference marker for impurity profiling in manufacturing.

Structural & Electronic Analysis

Chemical Identity
Feature4-Chloro-N-(3-ethynylphenyl)benzamideErlotinib (Active Drug Product)Erlotinib Intermediate (Chloro-quinazoline)
Core Scaffold Phenyl (Benzene)Quinazoline (Pyrimidine-fused)Quinazoline
Linker Amide (-CO-NH-)Secondary Amine (-NH-)Chloride (-Cl) (Leaving Group)
"Tail" Moiety 3-Ethynylphenyl3-EthynylphenylN/A
H-Bond Donors 1 (Amide NH)1 (Amine NH)0
H-Bond Acceptors 1 (Carbonyl O)3+ (N1, N3, Ethers)3+ (N1, N3, Ethers)
Electronic Nature Electron-withdrawing (Amide)Electron-donating (Amine to Ring)Highly Electrophilic (C-Cl bond)
The "Hinge Binder" Deficit

The most profound difference lies in the kinase binding mode .

  • Erlotinib (Quinazoline): The N1 nitrogen of the quinazoline ring acts as a crucial Hydrogen Bond Acceptor, interacting with the backbone NH of Met793 in the EGFR hinge region.

  • Benzamide Analogue: The benzene ring lacks this nitrogen. While the amide carbonyl is a hydrogen bond acceptor, its geometric orientation (pointing away from the hinge in typical conformations) prevents it from mimicking the adenine ring of ATP effectively. This makes the benzamide a poor Type I inhibitor.

Synthesis Pathways & Impurity Logic

The formation of these two compounds diverges based on the electrophile chosen to react with the common nucleophile, 3-ethynylaniline .

Reaction Mechanisms
  • Erlotinib Synthesis (SNAr):

    • Mechanism: Nucleophilic Aromatic Substitution.

    • Reagents: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline + 3-Ethynylaniline.

    • Driving Force: The electron-deficient pyrimidine ring facilitates the displacement of the chloride leaving group.

  • Benzamide Synthesis (Acylation):

    • Mechanism: Nucleophilic Acyl Substitution (Schotten-Baumann type).

    • Reagents: 4-Chlorobenzoyl Chloride + 3-Ethynylaniline.

    • Context: If 4-chlorobenzoyl chloride is present (e.g., cross-contamination in a multi-purpose plant), this benzamide forms rapidly as a stable impurity.

Visualization of Divergent Pathways

The following diagram illustrates how the shared intermediate (3-ethynylaniline) can diverge into the drug substance or the benzamide impurity.

G Aniline Common Intermediate: 3-Ethynylaniline Erlotinib Target Product: Erlotinib Aniline->Erlotinib + Quinazoline (SNAr Reaction) Benzamide Impurity/Analogue: 4-Chloro-N-(3-ethynylphenyl)benzamide Aniline->Benzamide + Benzoyl Chloride (Acylation) Quinazoline Reagent A: 4-Chloro-quinazoline (Erlotinib Core) Quinazoline->Erlotinib Benzoyl Reagent B: 4-Chlorobenzoyl Chloride (Contaminant/Analogue) Benzoyl->Benzamide

Caption: Divergent synthesis pathways showing how the common 3-ethynylaniline intermediate yields Erlotinib via SNAr or the Benzamide via acylation.

Experimental Protocols

Synthesis of 4-Chloro-N-(3-ethynylphenyl)benzamide (Reference Standard)

To use this compound as a reference marker for HPLC, it must be synthesized independently.

Protocol:

  • Preparation: Dissolve 3-ethynylaniline (1.0 eq, 117 mg) in anhydrous Dichloromethane (DCM) (5 mL) under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 210 µL) and cool the mixture to 0°C.

  • Acylation: Dropwise add 4-chlorobenzoyl chloride (1.1 eq, 192 mg) dissolved in DCM (2 mL).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted aniline) and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water.

  • Expected Yield: >85% as an off-white solid.

Analytical Differentiation (HPLC & NMR)

Distinguishing the benzamide impurity from Erlotinib intermediates is critical for Quality Control (QC).

Analytical MethodBenzamide CharacteristicsErlotinib Characteristics
1H NMR (DMSO-d6) Amide NH: Singlet, ~10.2-10.5 ppm (Downfield). Aromatic: Symmetric AA'BB' system for 4-Cl-phenyl.Amine NH: Broad singlet, ~9.5 ppm. Quinazoline: Distinct singlets for H-2 and H-8 (~8.0-8.5 ppm).
13C NMR Carbonyl (C=O): Distinct peak ~165 ppm.No Carbonyl. C-4 (amidine-like) ~158 ppm.
HPLC (C18) Retention Time: Later eluting than Erlotinib (More lipophilic due to lack of solubilizing ether chains and basic nitrogen).Elutes earlier; tailing may occur due to basic amine interacting with silanols.
Mass Spec (ESI) [M+H]+: 256/258 (Cl isotope pattern).[M+H]+: 394 (Erlotinib).

Comparative Data Summary

The following table summarizes the physicochemical differences relevant to drug development.

Property4-Chloro-N-(3-ethynylphenyl)benzamideErlotinib (HCl Salt)
Molecular Weight 255.70 g/mol 429.90 g/mol
pKa (Calculated) ~13 (Amide, neutral)5.4 (Quinazoline N1)
Solubility (pH 7.4) Low (Highly Lipophilic)Moderate (Ionizable)
LogP ~3.5~2.7
UV Max (λ) ~260 nm (Benzamide band)~330 nm (Quinazoline conjugation)

References

  • Erlotinib Synthesis & Intermediates

    • Chandregowda, V., et al. (2009). "Synthesis and impurity profiling of Erlotinib." Synthetic Communications. Link

  • Kinase Inhibitor Binding Modes

    • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. Link

  • Benzamide Crystal Structures (Structural Analogue)

    • Gowda, B.T., et al. (2011). "4-Chloro-N-(3-methylphenyl)benzamide."[1][2] Acta Crystallographica Section E. Link

  • Impurity Profiling Guidelines

    • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." Link

Sources

Comparative

Comparative Guide: Validating Alkyne Tag Reactivity with Azide Reporters

Executive Summary For researchers utilizing bioorthogonal chemistry, the "click" reaction—specifically the cycloaddition between alkynes and azides—is the gold standard for molecular tagging. However, a common failure mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing bioorthogonal chemistry, the "click" reaction—specifically the cycloaddition between alkynes and azides—is the gold standard for molecular tagging. However, a common failure mode in drug discovery and proteomic profiling is the assumption of reactivity. An alkyne tag may be present but sterically inaccessible, aggregated, or chemically inert due to microenvironmental quenching.

This guide provides a technical comparison of standard validation systems, contrasting Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) methodologies.[1] It details a self-validating experimental workflow to quantify tag reactivity using standard azide reporters.

Mechanistic Framework

To validate reactivity, one must understand the kinetic barriers. The reaction forms a stable 1,2,3-triazole linkage.

  • System A (CuAAC): Requires Cu(I) catalysis.[1][2][3][4] Extremely fast kinetics but cytotoxic.[1] Ideal for in vitro QC of purified proteins or fixed cells.[1]

  • System B (SPAAC): driven by ring strain (e.g., DBCO, BCN).[2][3][5] Slower kinetics but biocompatible.[1][6] Ideal for live-cell validation but prone to hydrophobicity-induced background.[1]

Figure 1: Reaction Pathways & Kinetic Barriers[1]

ReactionMechanism cluster_CuAAC CuAAC (Copper-Catalyzed) cluster_SPAAC SPAAC (Strain-Promoted) TermAlkyne Terminal Alkyne (Small, Inert) Triazole1 1,4-Triazole (Stable Product) TermAlkyne->Triazole1 + Azide Reporter CuCatalyst Cu(I) Catalyst (Lowers Activation Energy) CuCatalyst->Triazole1 Accelerates StrainAlkyne Strained Alkyne (DBCO/BCN - High Energy) Triazole2 Triazole (Regioisomer Mix) StrainAlkyne->Triazole2 + Azide Reporter (No Catalyst)

Caption: Comparison of CuAAC (catalyst-dependent) and SPAAC (energy-dependent) pathways.

Comparative Analysis: Selecting the Right Reporter System

When validating an alkyne tag on a novel biomolecule, the choice of azide reporter dictates the sensitivity of your assay.

A. The Alkyne Tag: Terminal vs. Strained
  • Terminal Alkynes (e.g., Propargyl, EdU): These are chemically silent until activated by Copper. They are the preferred choice for validating small molecule incorporation because they do not perturb the native structure (minimal steric footprint).

  • Strained Alkynes (e.g., DBCO, BCN): These react spontaneously. However, they are bulky and hydrophobic.[1] Critical Insight: If your validation fails with DBCO, it may be due to the reporter binding non-specifically to hydrophobic pockets on your protein rather than the tag itself.

B. The Azide Reporter: Standard vs. Picolyl
  • Standard Azides (e.g., TAMRA-Azide): Effective for high-concentration samples.[1]

  • Picolyl Azides: These contain a copper-chelating motif that raises the effective local concentration of Cu(I).[1][2][7]

    • Why use them? They increase signal intensity by 25–40x in dilute lysates and prevent Cu-induced protein precipitation by allowing lower catalyst concentrations [1].[1]

Table 1: Technical Comparison of Reporter Systems
FeatureSystem 1: CuAAC (Standard)System 2: CuAAC (Picolyl Azide)System 3: SPAAC (DBCO/BCN)
Reaction Kinetics (

)


(Effective)

Steric Hindrance Low (Small tag)LowHigh (Bulky ring)
Background Noise LowVery LowHigh (Hydrophobic binding)
Validation Utility Gold Standard for QCHigh Sensitivity (Low abundance)Live Cell Validation
Cytotoxicity High (Copper toxicity)ModerateLow

Experimental Protocol: The Self-Validating Workflow

Do not rely on a single readout. This protocol uses SDS-PAGE with In-Gel Fluorescence as the primary validation method because it separates the reacted product from free dye (preventing false positives).[1]

Workflow Diagram

ValidationWorkflow cluster_Controls Experimental Setup Sample Alkyne-Tagged Biomolecule Rxn Click Reaction (Add Azide-Fluorophore) Sample->Rxn PosControl Pos Control: Known Alkyne-BSA PosControl->Rxn NegControl Neg Control: Non-tagged Sample NegControl->Rxn Precip Protein Precipitation (Remove Free Dye) Rxn->Precip Stop Rxn SDSPAGE SDS-PAGE Resolution Precip->SDSPAGE Imaging Fluorescence Imaging SDSPAGE->Imaging

Caption: Workflow ensuring separation of free dye from conjugated product.

Step-by-Step Methodology (CuAAC Focus)

Materials:

  • Alkyne-tagged protein (

    
    ).[1]
    
  • Azide-Fluorophore (e.g., AF647-Azide or AF647-Picolyl Azide).[1][7]

  • Catalyst Cocktail:

    
     + THPTA ligand + Sodium Ascorbate.[1] Note: THPTA is critical to prevent protein oxidation/precipitation.
    

Protocol:

  • Preparation: Dilute protein to

    
     in PBS.
    
  • Labeling: Add Azide-Fluorophore (

    
     final).
    
  • Catalysis: Premix

    
     (
    
    
    
    ) and THPTA (
    
    
    ) before adding to the sample.[1] Add Sodium Ascorbate (
    
    
    ) last to initiate.[1]
    • Expert Insight: If using Picolyl Azide, reduce

      
       to 
      
      
      
      to minimize degradation [2].
  • Incubation: Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

  • Quenching: Add

    
     SDS Loading Buffer (containing 
    
    
    
    -mercaptoethanol) and boil for 5 minutes.
    • Why? This denatures the protein and stops the reaction.

  • Analysis: Run on SDS-PAGE gel. Do not stain with Coomassie yet. Image on a fluorescent scanner first.[1]

Data Interpretation & Troubleshooting

Interpreting the Gel
  • Sharp Fluorescent Band: Successful validation. The alkyne is reactive.[1][4][6][8]

  • Fluorescent Smear: Indicates protein degradation (Cu toxicity) or aggregation.[1] Solution: Increase THPTA ligand concentration or switch to Picolyl Azide.

  • Signal in Negative Control: Non-specific binding.[1][9] This is common with hydrophobic dyes (e.g., TAMRA) or strained alkynes (DBCO).[1] Solution: Perform a methanol/chloroform precipitation before loading the gel to wash away free dye.

Common Failure Modes
  • "The Copper Crash": Protein precipitates upon adding Copper.[1]

    • Cause: Oxidation of residues.[1][4]

    • Fix: Ensure THPTA:Cu ratio is at least 5:1.[1]

  • No Signal:

    • Cause: Azide reporter instability or oxidation of the Ascorbate.[1]

    • Fix: Always prepare Sodium Ascorbate fresh.[1] It degrades within hours in solution.

References

  • Uttamapinant, C., et al. (2012).[1][7] Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[1][4][5] Angewandte Chemie International Edition.

  • Hong, V., et al. (2010).[1] Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Bioconjugate Chemistry.

  • Dommerholt, J., et al. (2010).[1] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells.[1] Angewandte Chemie.

  • Agard, N. J., et al. (2004).[1] A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[1][2][3] Journal of the American Chemical Society.[1][8]

Sources

Validation

Metabolic Stability &amp; Suicide Inhibition: A Guide to Ethynyl-Phenyl Amides in Liver Microsomes

Executive Summary The Dual Nature of the Alkyne: In drug discovery, ethynyl-phenyl amides occupy a precarious "Goldilocks" zone. The ethynyl (acetylenic) group is a privileged scaffold for rigidifying molecular geometry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Dual Nature of the Alkyne: In drug discovery, ethynyl-phenyl amides occupy a precarious "Goldilocks" zone. The ethynyl (acetylenic) group is a privileged scaffold for rigidifying molecular geometry and engaging targets via "click" chemistry or covalent inhibition.[1][2] However, in the context of liver microsomes, this moiety is not merely a passive linker—it is a potential mechanism-based inhibitor (MBI) of Cytochrome P450 enzymes.

This guide moves beyond standard intrinsic clearance (


) reporting. It evaluates ethynyl-phenyl amides as both substrates and suicide inhibitors, comparing them against saturated analogs and detailing the specific metabolic pathways (heme alkylation vs. protein adduction) that define their performance.

Part 1: Mechanistic Insight – The "Ketene" Trap

To evaluate stability, one must understand the degradation mechanism. Unlike simple aliphatic oxidation, ethynyl-phenyl amides undergo CYP450-mediated bioactivation that often destroys the metabolizing enzyme itself.

The Two-Path Divergence

When a CYP enzyme (commonly CYP1A1, 1A2, or 2B4) attacks the ethynyl triple bond, the reaction diverges into two fatal pathways for the enzyme (and the compound):

  • Pathway A (Heme Destruction): Oxidation of the internal carbon forms a reactive radical species that alkylates the heme porphyrin nitrogen. This results in "green pigments" (N-alkylated protoporphyrin) and irreversible loss of CYP activity.

  • Pathway B (Protein Adduction): Oxidation of the terminal carbon generates a highly reactive ketene intermediate.[3] This electrophile covalently binds to nucleophilic amino acid residues (e.g., Threonine) in the active site or hydrolyzes to a carboxylic acid (phenylacetic acid derivative).

Mechanistic Pathway Diagram

The following diagram illustrates the metabolic fate of the ethynyl-phenyl amide scaffold in the presence of NADPH and CYP450.

MetabolicPathway Compound Ethynyl-Phenyl Amide (Parent) CYP CYP450 (Active Site) Compound->CYP Binding Oxidation [O] Transfer (NADPH-dependent) CYP->Oxidation Radical Radical Intermediate Oxidation->Radical Internal C Attack Ketene Ketene Intermediate (R-CH=C=O) Oxidation->Ketene Terminal C Attack HemeAdduct N-Alkylated Heme (Green Pigment) Radical->HemeAdduct Pathway A: Heme Destruction ProteinAdduct Covalent Protein Adduct (Enzyme Inactivation) Ketene->ProteinAdduct Pathway B: Suicide Inhibition Hydrolysis Amide/Ketene Hydrolysis (Carboxylic Acid) Ketene->Hydrolysis Water Quench

Caption: Divergent metabolic activation pathways of ethynyl-phenyl amides leading to heme destruction (Path A) or covalent protein modification (Path B).[4]

Part 2: Comparative Performance Analysis

Ethynyl vs. Saturated Linkers (Ethyl/Vinyl)

Hypothesis: Replacing the triple bond with a double (vinyl) or single (ethyl) bond eliminates the "suicide" risk but alters geometry.

FeatureEthynyl (-C≡C-)Vinyl (-CH=CH-)Ethyl (-CH₂-CH₂-)
Metabolic Stability (

)
Moderate to Low. Prone to rapid CYP oxidation to ketenes.Low. Epoxidation of the alkene is a major metabolic soft spot.High. Benzylic hydroxylation is slower than alkyne oxidation.
CYP Inhibition Potential High (Irreversible). Acts as a Mechanism-Based Inhibitor (MBI).Moderate. Epoxides can be reactive, but less specific than ketenes.Low (Reversible). Competitive inhibition only.
Structural Rigidity High. Linear geometry (180°), acts as a rigid rod.Moderate. Planar (120°), cis/trans isomerism issues.Low. Rotational freedom leads to "floppy" conformations.
Recommendation Use only if rigidity is critical. Must screen for MBI early.Avoid if possible due to rapid epoxidation.Best for stability, but may lose potency if geometry is critical.
Terminal vs. Internal Alkynes

Hypothesis: Capping the terminal alkyne blocks ketene formation (Pathway B).

  • Terminal Alkyne (-C≡CH): Highly susceptible to Pathway B (Ketene formation). The terminal proton is acidic (

    
    ) and the carbon is exposed.
    
  • Internal Alkyne (-C≡C-CH₃): significantly more stable.[5] It blocks the formation of the terminal ketene. However, it can still undergo Pathway A (heme alkylation) or oxidation of the methyl cap (propargylic oxidation).

  • Data Insight: Methyl-capping can increase microsomal half-life by 3-8 fold compared to the terminal analog.

Amide Shielding (Ortho-Substitution)

The amide bond itself is a secondary soft spot for hydrolysis.

  • Unsubstituted Phenyl Amide: Vulnerable to amidases in liver S9/microsomes.

  • Ortho-Fluoro/Methyl Substitution: Introduction of a substituent at the ortho position of the phenyl ring creates steric hindrance, protecting the amide carbonyl from nucleophilic attack.

  • Result: Ortho-fluorination often improves metabolic stability without significantly altering the electronic properties required for target binding.

Part 3: Experimental Protocol (Self-Validating)

The "Suicide Check" Protocol: Standard stability assays only measure substrate disappearance. For ethynyl amides, you must measure the loss of CYP enzyme activity to detect suicide inhibition.

Workflow Diagram

ProtocolWorkflow cluster_Incubation Step 1: Metabolic Incubation cluster_Analysis Step 2: Dual Analysis Stream Start Start: Ethynyl-Phenyl Amide Mix Mix: Microsomes + NADPH + Compound (37°C) Start->Mix TimePoints Sample at 0, 5, 15, 30, 45 min Mix->TimePoints LCMS Stream A: Substrate Depletion (LC-MS/MS) TimePoints->LCMS Quench w/ ACN ResidualActivity Stream B: Residual CYP Activity (Add Probe Substrate) TimePoints->ResidualActivity Dilute 1:10 Add Testosterone (CYP3A) Calc Calculate Parameters LCMS->Calc t1/2, CLint ResidualActivity->Calc k_inact, K_I Decision Decision Gate Calc->Decision Safe Safe Decision->Safe Stable + No MBI Toxic Toxic Decision->Toxic MBI Detected

Caption: Dual-stream workflow to assess intrinsic clearance (Stream A) and mechanism-based inactivation (Stream B).

Step-by-Step Methodology

1. Reagents & Preparation:

  • Microsomes: Pooled Human Liver Microsomes (HLM) at 20 mg/mL protein.

  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound: Prepare 10 mM stock in DMSO. Final assay concentration: 1 µM (keep DMSO < 0.1%).

  • Positive Controls:

    • Stability:[6][7][8][9][10][11][12] Verapamil (High clearance), Warfarin (Low clearance).

    • MBI:[13] 1-Ethynylpyrene or Mifepristone (Known suicide inhibitors).

2. The Incubation (Metabolic Stability):

  • Pre-incubate microsomes (0.5 mg/mL final) with test compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

  • Initiate reaction with NADPH system.

  • Sampling: Remove aliquots (50 µL) at 0, 5, 10, 20, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 20 min.

3. The "Shift" Assay (MBI Detection):

  • Critical Step: Perform two parallel incubations.

    • Set A (-NADPH): Compound + Microsomes (30 min pre-incubation).

    • Set B (+NADPH): Compound + Microsomes + NADPH (30 min pre-incubation).

  • After 30 min, dilute both sets 1:10 into a secondary mixture containing a standard CYP probe substrate (e.g., Testosterone for CYP3A4 or Phenacetin for CYP1A2) and fresh NADPH.

  • Measure the formation of the probe metabolite.

  • Interpretation: If Set B shows significantly lower probe metabolism than Set A, your ethynyl compound has permanently inactivated the enzyme during the pre-incubation. This confirms suicide inhibition (

    
     shift).
    

4. Data Analysis:

  • Intrinsic Clearance (

    
    ):  Plot ln(% remaining) vs. time. Slope = 
    
    
    
    .
    
    
  • MBI Ratio: Calculate ratio of residual activity (+NADPH / -NADPH). A ratio < 0.8 suggests time-dependent inhibition.

References

  • Potent Mechanism-Based Inactivation of Cytochrome P450 2B4 by 9-Ethynylphenanthrene. Journal of Biological Chemistry.

  • Determinants of protein modification versus heme alkylation: inactivation of cytochrome P450 1A1 by 1-ethynylpyrene. Chemical Research in Toxicology.

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Discovery of amide replacements that improve activity and metabolic stability. Bioorganic & Medicinal Chemistry Letters.

  • Metabolic Stability Assessed by Liver Microsomes. Springer Nature Experiments.

Sources

Comparative

A Researcher's Guide to Navigating the Proteome: A Comparative Assessment of Benzamide Probe Cross-Reactivity

Introduction: The Benzamide Scaffold and the Quest for Specificity The benzamide functional group is a cornerstone of modern medicinal chemistry and chemical biology. Its remarkable versatility in forming key hydrogen bo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold and the Quest for Specificity

The benzamide functional group is a cornerstone of modern medicinal chemistry and chemical biology. Its remarkable versatility in forming key hydrogen bonds and participating in various non-covalent interactions has established it as a "privileged scaffold" in drug discovery.[1] This has led to the development of a vast array of benzamide-based chemical probes designed to interrogate protein function within the complex environment of the cell.[2][3] These probes are indispensable tools, allowing us to identify novel drug targets, validate their therapeutic potential, and elucidate complex biological pathways.

However, the utility of any chemical probe is directly proportional to its specificity. A probe that interacts with multiple proteins—a phenomenon known as cross-reactivity or off-target binding—can lead to ambiguous or misleading results, confounding data interpretation and potentially guiding research down a fruitless path.[4][5] Therefore, a rigorous and multi-faceted assessment of a probe's selectivity is not merely a quality control step; it is a fundamental requirement for generating robust and reliable biological insights.

This guide provides an in-depth comparison of key methodologies for assessing the cross-reactivity of benzamide probes. We will move beyond simple protocol recitation to explore the underlying principles and causal logic behind experimental design. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret cross-reactivity studies, ensuring the confident application of benzamide probes in proteomic profiling.

A Multi-Pronged Strategy for Assessing Probe Selectivity

A comprehensive evaluation of a chemical probe's specificity requires a two-pronged approach: first, confirming that the probe engages its intended target within the cell, and second, identifying the full spectrum of its off-targets across the entire proteome. No single technique is sufficient; rather, an integrated workflow provides the highest degree of confidence in a probe's selectivity profile.

G cluster_0 Probe Characterization & Validation Workflow Probe Benzamide Probe Candidate Target_Engagement Target Engagement Verification (In-Cell Confirmation) Probe->Target_Engagement Does it hit the target? Proteome_Profiling Proteome-Wide Selectivity (Off-Target Identification) Probe->Proteome_Profiling What else does it hit? Data_Integration Data Integration & Selectivity Score Target_Engagement->Data_Integration Proteome_Profiling->Data_Integration Validated_Probe Validated Chemical Probe Data_Integration->Validated_Probe

Figure 1: A conceptual workflow for the validation of a benzamide chemical probe.

Part 1: Confirming On-Target Engagement in a Cellular Milieu

Before embarking on a proteome-wide screen, it is crucial to confirm that the probe interacts with its intended target under physiological conditions. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it measures direct target engagement in intact cells or tissues without requiring any modification to the probe or the protein.[6]

The Cellular Thermal Shift Assay (CETSA)

Principle of the Assay: CETSA operates on the principle that the binding of a ligand (our benzamide probe) to its target protein confers thermal stability.[7][8][9] When heated, proteins denature and aggregate. A protein bound to a stabilizing ligand will require a higher temperature to unfold, resulting in a "thermal shift." This shift is a direct indicator of target engagement within the complex cellular environment.[10]

G cluster_0 CETSA Workflow A Treat intact cells with Benzamide Probe or Vehicle (DMSO) B Heat cell suspensions across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot melt curves and determine thermal shift (ΔTm) D->E

Figure 2: A simplified workflow for a typical CETSA experiment.

Causality in Experimental Design: The key to a successful CETSA experiment is the comparison between the vehicle-treated and probe-treated samples. The vehicle (e.g., DMSO) provides the baseline thermal stability of the target protein. The difference in the melting temperature (Tm) between the two conditions (ΔTm) is the quantitative measure of target engagement. This direct, biophysical readout in a native cellular context is what makes CETSA an invaluable first step in any cross-reactivity assessment.

Part 2: Charting the Off-Target Landscape

Once on-target engagement is confirmed, the next critical phase is to identify unintended binding partners. This is where chemical proteomics approaches, which utilize functionalized probes to map interactions on a global scale, become essential.

Affinity Purification-Mass Spectrometry (AP-MS)

Principle of the Assay: AP-MS is a cornerstone technique for identifying protein-protein and protein-small molecule interactions.[11][12][13] In this method, a benzamide probe is chemically modified with two key features: a reactive group for covalent capture and a handle for enrichment.

  • Reactive Group: For non-covalent binders, a photoreactive group (e.g., diazirine, benzophenone) is often incorporated.[14][15] Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to any protein in close proximity, effectively "trapping" the interaction.[16] This is known as photoaffinity labeling (PAL).

  • Enrichment Handle: A terminal alkyne or azide group is included, which allows for the "clicking" on of a biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[17] The biotinylated probe-protein complexes can then be selectively enriched from the complex cell lysate using streptavidin-coated beads.

Following enrichment, the captured proteins are identified and quantified by mass spectrometry.

G cluster_1 Photoaffinity Labeling AP-MS Workflow A Incubate cells or lysate with photoreactive benzamide probe B Irradiate with UV light to induce covalent crosslinking A->B C Lyse cells (if applicable) and add biotin-azide via 'Click' chemistry B->C D Enrich biotinylated proteins with streptavidin beads C->D E On-bead digestion to peptides D->E F LC-MS/MS analysis for protein identification and quantification E->F

Figure 3: Workflow for identifying probe targets using photoaffinity labeling and AP-MS.

Causality in Experimental Design: The power of this approach lies in its ability to convert a transient, non-covalent interaction into a stable, covalent bond, enabling the capture of even weak binders. A crucial control experiment involves competition with an excess of the original, unmodified benzamide compound. True binding partners will show a significant reduction in enrichment in the competed sample, as the unmodified compound will occupy the binding sites and prevent the probe from crosslinking. This competitive profiling is essential to distinguish specific interactors from non-specific background proteins.

Competitive Binding Assays (e.g., Kinobeads)

Principle of the Assay: This method is particularly powerful for assessing the selectivity of probes targeting large, conserved protein families, such as kinases. The "Kinobeads" approach, for example, uses a set of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a lysate.[18][19]

The benzamide probe of interest is added to the lysate as a free compound in solution. It then competes with the immobilized ligands for binding to the kinases present in the sample.[20][21] By quantifying which kinases are displaced from the beads at various concentrations of the probe, one can determine the probe's affinity and selectivity profile across hundreds of kinases simultaneously.[22]

G cluster_2 Kinobeads Competitive Binding Workflow A Incubate cell lysate with varying concentrations of benzamide probe B Add 'Kinobeads' to capture kinases not bound by the probe A->B C Wash beads to remove non-bound proteins B->C D Elute and digest bead-bound proteins C->D E LC-MS/MS quantification of eluted kinases D->E F Generate dose-response curves to determine IC50 for each kinase E->F

Figure 4: Workflow for kinome-wide selectivity profiling via competitive binding.

Causality in Experimental Design: This assay provides a direct, quantitative measure of a probe's potency (IC50) against a wide array of potential off-targets within a specific family.[23][24] A highly selective probe will show potent displacement of its intended target while having minimal effect on other kinases, even at high concentrations. The dose-response relationship is key; it allows for a clear ranking of binding affinities and provides a robust, quantitative snapshot of the probe's selectivity.

A Comparative Analysis of Benzamide Probes

To illustrate the application of these methodologies, let us consider three hypothetical benzamide-based kinase inhibitor probes, all designed to target Kinase X.

Probe NameTargetOn-Target IC50 (Biochemical)Structural Features
BZP-1 Kinase X15 nMStandard benzamide, photoreactive diazirine, alkyne handle
BZP-2 Kinase X25 nMStructurally related to BZP-1, serves as a negative control
BZP-3 Kinase X50 nMDifferent benzamide scaffold, photoreactive diazirine, alkyne handle

Table 1: Characteristics of hypothetical benzamide probes for comparative analysis.

Now, let's examine the data we might obtain from our cross-reactivity assessment workflow.

AssayMetricBZP-1BZP-2 (Control)BZP-3Interpretation
CETSA Thermal Shift (ΔTm) for Kinase X+4.2 °C+0.3 °C+3.5 °CBZP-1 and BZP-3 strongly engage Kinase X in cells; BZP-2 does not.
AP-MS Enrichment Ratio (Target/Bkgd)Kinase X: 25.5Kinase Y: 8.1HDAC6: 4.5Kinase X: 1.2Kinase Y: 1.1HDAC6: 1.3Kinase X: 18.2Kinase Y: 1.5HDAC6: 1.8BZP-1 strongly pulls down Kinase X, but also significant off-targets Kinase Y and HDAC6. BZP-3 is more selective for Kinase X.
Kinobeads IC50 (nM)Kinase X: 20Kinase Y: 150Kinase Z: >10,000Kinase X: >10,000Kinase Y: >10,000Kinase X: 65Kinase Y: 8,500Kinase Z: >10,000Confirms BZP-1 binds Kinase Y with ~7.5-fold lower affinity than Kinase X. BZP-3 shows much greater selectivity (>100-fold) for Kinase X over Kinase Y.

Table 2: Simulated experimental data from the cross-reactivity assessment of the hypothetical benzamide probes.

  • BZP-1 is a potent on-target probe but suffers from significant cross-reactivity with Kinase Y and HDAC6. Any phenotype observed with BZP-1 would require careful deconvolution.

  • BZP-2 serves as an excellent negative control, demonstrating that the observed effects of BZP-1 are not due to the core scaffold but to specific interactions.[25][26]

  • BZP-3 , while slightly less potent than BZP-1 against the primary target, exhibits a vastly superior selectivity profile, making it a much more reliable tool for studying the specific function of Kinase X.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Principle: To measure the thermal stabilization of a target protein in intact cells upon ligand binding.

Materials and Reagents:

  • Cell culture reagents

  • Benzamide probe and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., Triton X-100 based)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge capable of handling plates/tubes

  • Reagents for protein quantification (e.g., Western blot antibodies, BCA assay)

Step-by-Step Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of benzamide probe or vehicle for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10^7 cells/mL.

  • Heating: Aliquot the cell suspension into PCR tubes/plate. Place in a thermal cycler and heat across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Quantify the amount of the specific target protein remaining in the supernatant using Western blotting or another suitable method.

  • Data Analysis: For each temperature point, normalize the band intensity to the 37°C control. Plot the percentage of soluble protein as a function of temperature to generate melting curves for both the vehicle- and probe-treated samples. Determine the Tm for each curve.

Key Considerations and Controls:

  • Concentration: Use a concentration of the probe that is relevant to its cellular activity (e.g., 10x EC50).

  • Loading Controls: Use a protein not expected to bind the probe (e.g., Actin) as a loading control in Western blots to ensure equal protein loading.

  • Reproducibility: Perform at least three biological replicates to ensure the observed thermal shift is statistically significant.

Protocol 2: AP-MS with Photoaffinity Labeling

Principle: To identify the binding partners of a photoreactive benzamide probe by covalent capture, enrichment, and mass spectrometry.

Materials and Reagents:

  • Photoreactive benzamide probe with alkyne handle

  • Cell culture reagents

  • PBS, Lysis buffer (RIPA or similar)

  • UV crosslinking apparatus (e.g., 365 nm lamp)

  • Click chemistry reagents: Biotin-azide, CuSO4, TBTA, sodium ascorbate

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., high salt, urea)

  • Digestion buffer (e.g., ammonium bicarbonate) with Trypsin/Lys-C

  • Reagents for mass spectrometry analysis

Step-by-Step Procedure:

  • Probe Labeling: Treat cells with the photoreactive probe for 1-2 hours. For competition experiments, pre-incubate with a 50-100 fold excess of the non-photoreactive parent compound for 30 minutes before adding the probe.

  • Crosslinking: Wash cells with cold PBS to remove unbound probe. Irradiate the cells on ice with 365 nm UV light for 15-30 minutes.

  • Lysis: Lyse the cells in a denaturing lysis buffer containing SDS.

  • Click Chemistry: To the lysate, add the click chemistry reagents (biotin-azide, CuSO4, TBTA, sodium ascorbate) and incubate for 1 hour at room temperature to attach the biotin tag.

  • Enrichment: Add pre-washed streptavidin beads to the lysate and incubate for 2 hours at 4°C to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with a series of stringent buffers (e.g., 1% SDS, 6M urea, high salt buffer) to remove non-specific binders.

  • Digestion: Resuspend the beads in digestion buffer and add trypsin. Digest overnight at 37°C.

  • MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides by LC-MS/MS for protein identification and quantification (label-free or using isotopic labels).

Key Considerations and Controls:

  • Competition: The competition experiment with the parent compound is the most critical control for identifying specific binders.

  • No UV Control: A sample that is treated with the probe but not exposed to UV light should be included to identify proteins that react with the probe in a light-independent manner.

  • Quantitative Analysis: Use a quantitative proteomics workflow to calculate enrichment ratios for each identified protein (Probe/Competition or Probe/DMSO) to confidently identify high-priority targets.

Conclusion

The validation of a chemical probe is a rigorous process that demands an empirical, multi-faceted approach. Relying on a single metric, such as biochemical potency, is insufficient for claiming selectivity in a cellular context. By integrating methods that confirm on-target engagement (CETSA) with those that provide an unbiased, proteome-wide view of off-targets (AP-MS, competitive binding assays), researchers can build a comprehensive and trustworthy selectivity profile for their benzamide probes. This investment in thorough characterization is paramount to ensuring that these powerful tools illuminate, rather than obscure, our understanding of complex biology.

References

  • (Reference details
  • Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2 - NIH. ()
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. ()
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
  • Cellular thermal shift assay - Wikipedia. ()
  • Application of the Cellular Thermal Shift Assay (CETSA)
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Design, Synthesis, Modeling, Biological Evaluation and Photoaffinity Labeling Studies of Novel Series of Photoreactive Benzamide Probes for Histone Deacetylase 2 - PubMed. ()
  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC. ()
  • Affinity Purification Mass Spectrometry (AP-MS)
  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. ()
  • Best Practices for Chemical Probes - Alto Predict. ()
  • Validating Small Molecule Chemical Probes for Biological Discovery - Annual Reviews. ()
  • The art of the chemical probe. ()
  • Technical Support Center: Mitigating Off-Target Effects of 2-(Phenylamino)
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A. ()
  • APPLE-MS: A affinity purification-mass spectrometry method assisted by PafA-medi
  • CHOOSING & USING CHEMICAL PROBES. ()
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. ()
  • Affinity- Purification /mass spectrometry (AP-MS) Service - Profacgen. ()
  • Probe Evalu
  • A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. ()
  • Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions - PubMed. ()
  • Photoaffinity Compounds - Enamine. ()
  • Binding Assays | BMG LABTECH. ()
  • Recent Advances in Target Characterization and Identific
  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. ()
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC - NIH. ()
  • Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd %. ()
  • The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. ()
  • Utility of chemical probes for mass spectrometry based chemical proteomics - ResearchG
  • The Bengamides: A Mini-Review of Natural Sources, Analogues, Biological Properties, Biosynthetic Origins, and Future Prospects - PubMed. ()
  • Activity-based probes for the proteomic profiling of metalloproteases - PMC. ()
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. ()
  • Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. ()
  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - PubMed. ()
  • Next-generation anti-DLL3 radiopharmaceuticals targeting high-grade neuroendocrine lung and prost
  • Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437. ()
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed. ()
  • A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC - NIH. ()
  • Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide | ACS Omega - ACS Public
  • Chemical proteomics approaches for identifying the cellular targets of n
  • Discovering disease-associated enzymes by proteome reactivity profiling - PubMed - NIH. ()
  • The Promise and Peril of Chemical Probe Neg
  • Negative controls of chemical probes can be misleading - bioRxiv. ()
  • Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor in Friedreich's Ataxia Patient iPSC-Derived Neural Stem Cells - PMC - PubMed Central. ()
  • Quantitative proteomic analysis identifies targets and pathways of a 2-aminobenzamide HDAC inhibitor in Friedreich's ataxia patient iPSC-derived neural stem cells. | Sigma-Aldrich. ()
  • Profiling the specific reactivity of the proteome with non-directed activity-based probes - PubMed. ()
  • Developing photoactive affinity probes for proteomic profiling: hydroxamate-based probes for metalloproteases - PubMed. ()

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide proper disposal procedures

Executive Summary: Immediate Operational Directives Do NOT: Do NOT dispose of this compound (solid or solution) down the sink. The terminal alkyne moiety poses a specific explosion hazard if it accumulates in copper or l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directives

Do NOT:

  • Do NOT dispose of this compound (solid or solution) down the sink. The terminal alkyne moiety poses a specific explosion hazard if it accumulates in copper or lead plumbing (acetylide formation).[1]

  • Do NOT mix with metal-containing waste streams (e.g., silver, copper, mercury) or store in unlined metal containers.

  • Do NOT mix with strong oxidizing agents or strong bases.[1]

DO:

  • Segregate as Halogenated Organic Waste due to the chlorine substituent.

  • Label clearly with "Terminal Alkyne" and "Halogenated" to alert waste handlers of potential reactivity.

  • Containerize in High-Density Polyethylene (HDPE) or glass; avoid metal cans.

Chemical Profile & Hazard Analysis

To ensure safety, we must understand the causality behind the disposal protocols. This compound is not just "generic organic waste"; it possesses two functional groups that dictate its waste stream.

FeatureMoietyHazard MechanismDisposal Implication
A Terminal Alkyne (-C≡CH)Acetylide Formation: The acetylenic proton is weakly acidic (pKa ~25). Upon contact with coinage metals (Cu, Ag) or heavy metals (Hg), it can form metal acetylides, which are shock-sensitive explosives when dry.CRITICAL: Ban use of metal safety cans. Ban disposal via sink (copper pipes).
B Aryl Chloride (Ar-Cl)Halogenation: The presence of chlorine classifies this as "Halogenated Waste" under EPA/RCRA guidelines (often requiring higher temperature incineration).Segregation: Must go into the "Halogenated Solvent/Solid" stream. Do not mix with non-halogenated fuels to avoid surcharges or regulatory violations.
C Benzamide Hydrolysis: Stable under neutral conditions but can hydrolyze in strong acid/base to release anilines.Keep pH neutral in waste storage to prevent degradation into potentially more toxic sub-components.

Disposal Workflows

Scenario A: Disposal of Pure Solid (Stock/Expired)

Context: You have a vial of 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide that is expired or no longer needed.

Protocol:

  • Keep in Original Container: If the original vial is intact and compatible (glass/plastic), do not empty it.

  • Secondary Containment: Place the vial inside a clear, sealable plastic bag (Ziploc type) to prevent label corrosion and act as a secondary barrier.

  • Labeling: Affix a hazardous waste label to the outer bag.

    • Constituents: "4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide"[2]

    • Hazards: Irritant, Toxic, Terminal Alkyne .

  • Accumulation: Place in the Solid Hazardous Waste drum/pail.

    • Note: Ensure the drum is lined with polyethylene.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Context: The compound is dissolved in a solvent (e.g., DMSO, DCM, DMF) following an experiment.

Protocol:

  • Characterize Solvent:

    • If solvent is Halogenated (DCM, Chloroform): Use Halogenated Waste container.[3]

    • If solvent is Non-Halogenated (DMSO, DMF, Methanol): Because the solute contains Chlorine, the entire mixture usually defaults to Halogenated Waste regulations depending on concentration. Best Practice: Treat as Halogenated Waste to ensure compliance.

  • Check pH: Ensure the solution is neutral (pH 6-8). If the reaction involved strong bases (e.g., NaH, LiHMDS), quench carefully with ammonium chloride (sat. aq) before adding to the waste container to prevent deprotonation of the alkyne in the waste drum.

  • Transfer: Pour into an HDPE waste carboy.

  • Rinsing: Triple rinse the reaction vessel with a minimal amount of compatible solvent. Add rinsate to the waste container.

Scenario C: Spill Cleanup

Context: Powder spill on benchtop.

  • PPE: Nitrile gloves (double gloved), safety glasses, lab coat, N95 dust mask (if powder is fine/aerosolized).

  • Containment: Do not dry sweep (generates dust). Cover with a damp paper towel or use a chemically inert absorbent pads.

  • Cleanup: Wipe up the material.[4]

  • Disposal: Place all contaminated wipes/pads into a heavy-duty plastic bag. Label as "Solid Hazardous Waste (Debris) - Contaminated with Halogenated Alkyne."

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this specific compound, prioritizing the segregation of the alkyne and halogen moieties.

DisposalWorkflow Start Waste Generation: 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Debris) StateCheck->Solid Powder/Crystals Liquid Liquid (Solution) StateCheck->Liquid Dissolved Bagging Double Bag / Seal in Original Container Solid->Bagging SolidLabel Label: 'Solid Hazardous Waste' Add Warning: 'Terminal Alkyne' Bagging->SolidLabel MetalCheck CRITICAL CHECK: Is container Metal? SolidLabel->MetalCheck SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., DMSO) SolventCheck->NonHaloSolv HaloStream Route to: HALOGENATED WASTE STREAM HaloSolv->HaloStream NonHaloSolv->HaloStream Contaminant is Chlorinated HaloStream->MetalCheck NoMetal Use HDPE or Glass MetalCheck->NoMetal No YesMetal STOP: Risk of Explosive Acetylides MetalCheck->YesMetal Yes EHS EHS / Incineration NoMetal->EHS Ready for EHS Pickup

Figure 1: Decision tree for waste segregation, highlighting the critical check against metal containers due to the terminal alkyne group.

Regulatory & Safety References

  • SynQuest Laboratories. (2023). Safety Data Sheet: 4-Chloro-N-(3-ethynylphenyl)benzamide. Retrieved from

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid (Structural Analog for Hazard Inference). Retrieved from

  • BenchChem. (2025).[1][5] Proper Disposal Procedures for Terminal Alkynes. Retrieved from

  • U.S. EPA. (2023). Management of Halogenated Solvent Waste (RCRA Guidelines). Retrieved from

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide: Halogenated vs Non-Halogenated. Retrieved from [6]

Sources

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